2,6-Dibromopyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,6-dibromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQTVXAKNKCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573191 | |
| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-99-1 | |
| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dibromopyridine-4-carboxylic acid chemical properties
An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid: Properties, Reactivity, and Applications
Introduction
This compound, also known as 2,6-dibromoisonicotinic acid, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its rigid pyridine core is strategically decorated with a carboxylic acid group and two bromine atoms, creating a molecular architecture primed for diverse chemical transformations. The bromine atoms at the 2 and 6 positions serve as versatile synthetic handles for sophisticated cross-coupling reactions, while the carboxylic acid at the 4-position offers a site for derivatization or for anchoring the molecule to surfaces and metal centers.[1] This unique combination of reactive sites makes it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are foundational to its handling, storage, and application in synthesis. It is typically a white to off-white solid at room temperature, possessing moderate to high polarity due to its electronegative bromine atoms and the hydrogen-bonding capability of the carboxylic acid group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2016-99-1 | [2][3] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][3] |
| Molecular Weight | 280.90 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 184-185 °C | [2][4] |
| Boiling Point | 487.5 ± 45.0 °C (Predicted) | [2][4] |
| Density | 2.202 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 2.59 ± 0.10 (Predicted) | [2][4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4] |
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The ¹H NMR spectrum is notably simple, typically showing a single sharp singlet in the aromatic region (δ 8.04 in CDCl₃) corresponding to the two chemically equivalent protons at the C3 and C5 positions of the pyridine ring.[4] Further structural elucidation is achieved through ¹³C NMR, IR spectroscopy (confirming C=O and O-H stretches of the carboxylic acid), and mass spectrometry (confirming the molecular weight and characteristic isotopic pattern of two bromine atoms).
Synthesis Pathway
A common and effective method for the laboratory-scale synthesis of this compound involves the bromination of citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[4][5] This transformation leverages a strong brominating agent to replace the hydroxyl groups with bromine atoms.
Caption: Synthesis of this compound from citrazinic acid.
Experimental Protocol: Synthesis from Citrazinic Acid[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1.0 eq) and phosphorus tribromide (excess).
-
Heating: Heat the reaction mixture to 180 °C under a nitrogen atmosphere and maintain for 3 hours.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it over crushed ice in a beaker with stirring.
-
Filtration & Extraction: Filter the resulting mixture. Extract the aqueous filtrate multiple times with dichloromethane.
-
Soxhlet Extraction: The solid fraction from filtration can be further extracted using a Soxhlet extractor with dichloromethane for 12 hours to maximize yield.
-
Work-up: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization if necessary.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be modified or used as an anchoring point.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the 2 and 6 positions are highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds. This capability is the cornerstone of its application as a molecular scaffold.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the dibromopyridine with an organoboron reagent (e.g., an arylboronic acid).[6][7] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.[8] A key challenge and opportunity in using this substrate is controlling the selectivity between mono- and di-substitution, which can often be tuned by adjusting reaction conditions such as the catalyst, ligand, base, and stoichiometry of the boronic acid.[6]
References
- 1. CAS 2016-99-1: this compound [cymitquimica.com]
- 2. longkechem.com [longkechem.com]
- 3. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2016-99-1 [m.chemicalbook.com]
- 5. This compound | 2016-99-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2,6-Dibromopyridine-4-carboxylic Acid
Foreword
In the landscape of modern drug discovery and materials science, the precise structural characterization of molecular building blocks is not merely a preliminary step but the bedrock upon which successful research is built. 2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its pyridine core, functionalized with two bromine atoms and a carboxylic acid group, offers a versatile scaffold for creating more complex molecular architectures.[1] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of analytical chemistry. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of each analytical method, ensuring a self-validating and scientifically rigorous workflow.
Initial Assessment and Physicochemical Profile
Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. This initial data provides the reference points against which all subsequent experimental results will be compared.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1][2][3] |
| CAS Number | 2016-99-1 | [1][2][3][4][5] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 170-185 °C | [4][6] |
| SMILES | C1=C(C=C(N=C1Br)Br)C(=O)O | [3] |
| InChIKey | AULQTVXAKNKCCA-UHFFFAOYSA-N | [3] |
The Analytical Workflow: A Multi-Pronged Approach
The structural confirmation of a molecule like this compound is best achieved through a logical sequence of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our approach begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the atomic connectivity, and culminates in the potential for absolute spatial arrangement.
Caption: Strategic workflow for structure elucidation.
Mass Spectrometry: Confirming the Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the logical first step. Its purpose is twofold: to confirm the exact molecular weight and, critically, to verify the elemental composition. The presence of two bromine atoms provides a highly characteristic isotopic signature (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br), which serves as a powerful diagnostic tool. The resulting M, M+2, and M+4 isotopic pattern is a definitive fingerprint for a dibrominated compound.
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The negative mode is often superior for carboxylic acids due to the facile loss of the acidic proton.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis:
-
Verify that the measured mass of the most abundant isotope peak corresponds to the calculated exact mass of the molecule (C₆H₃⁷⁹Br₂NO₂).
-
Confirm the presence of the characteristic isotopic pattern for a dibrominated species (approximate 1:2:1 ratio for the M, M+2, and M+4 peaks).
-
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For this compound, the key signatures are those of the carboxylic acid and the aromatic pyridine ring. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which gives rise to a uniquely broad O-H stretching vibration.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 2500-3300 (very broad) | O-H stretch (H-bonded dimer) | Confirms the carboxylic acid hydroxyl group[7][8] |
| 1700-1725 (strong, sharp) | C=O stretch | Confirms the carboxylic acid carbonyl group[7][8] |
| ~1570, ~1450 | C=C and C=N stretches | Consistent with the pyridine aromatic ring[9] |
| 1200-1300 | C-O stretch | Supports the presence of the carboxylic acid group |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in solution. A suite of 1D and 2D NMR experiments will allow for the unambiguous assignment of every proton and carbon in the molecule, leveraging the molecule's inherent symmetry as a key validation point.
One-Dimensional NMR (¹H and ¹³C)
The symmetry of the 2,6-disubstituted pyridine ring means that the protons at positions 3 and 5 are chemically equivalent, as are the carbons at C2/C6 and C3/C5. This expected simplicity in the spectra is a crucial piece of evidence.
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is particularly well-suited as it solubilizes the acid and allows for the observation of the exchangeable carboxylic acid proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal should disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Expected δ (ppm) | Multiplicity | Assignment | Rationale |
| ¹H | > 12 | broad singlet | COOH | Highly deshielded acidic proton; disappears with D₂O.[7][10] |
| ~8.1 | singlet | H-3, H-5 | Equivalent aromatic protons on the pyridine ring. A known spectrum in CDCl₃ shows this signal at 8.04 ppm.[5] | |
| ¹³C | ~165 | singlet | C=O | Typical range for a carboxylic acid carbonyl carbon.[10] |
| ~145 | singlet | C-4 | Quaternary carbon attached to the electron-withdrawing COOH group. | |
| ~142 | singlet | C-2, C-6 | Equivalent quaternary carbons attached to electronegative bromine. | |
| ~128 | singlet | C-3, C-5 | Equivalent methine carbons attached to protons. |
Two-Dimensional NMR (HSQC and HMBC)
2D NMR experiments are essential for confirming the connectivity established by the 1D spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It provides a definitive link between the ¹H and ¹³C assignments. We expect a single correlation between the proton signal at ~8.1 ppm and the carbon signal at ~128 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.
Caption: Key expected HMBC correlations from H-3/H-5.
Table 4: Key Expected HMBC Correlations
| Proton Signal (from) | Correlated Carbon Signal (to) | Coupling | Significance |
| H-3/H-5 (~8.1 ppm) | C-4 (~145 ppm) | ²J | Confirms adjacency to the carboxyl-substituted carbon. |
| C-2/C-6 (~142 ppm) | ³J | Confirms adjacency to the bromine-substituted carbons. | |
| C=O (~165 ppm) | ³J | Links the aromatic protons to the carboxylic acid group via C-4. | |
| COOH (>12 ppm) | C-4 (~145 ppm) | ²J | Confirms the attachment of the COOH group to the C-4 position. |
| C=O (~165 ppm) | ²J | Trivial but expected correlation within the carboxyl group. |
X-Ray Crystallography: The Gold Standard
Expertise & Experience: While the combination of MS and NMR provides definitive proof of structure for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a 3D model of the molecule in the solid state, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as the classic hydrogen-bonded dimer formation between carboxylic acid molecules.[11]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound. Solvents to attempt include ethanol, methanol, or water/ethanol mixtures.
-
Data Collection: Mount a high-quality crystal on a goniometer head and place it on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).[12] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the resulting electron density map to yield the final molecular structure.
The resulting crystal structure would be expected to show the planar pyridine ring and the hydrogen-bonded dimer motif, providing irrefutable evidence of the assigned structure.
Conclusion
References
- 1. CAS 2016-99-1: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longkechem.com [longkechem.com]
- 5. This compound | 2016-99-1 [chemicalbook.com]
- 6. 2016-99-1 this compound AKSci W4260 [aksci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid (CAS: 2016-99-1)
Introduction: Unveiling a Core Heterocyclic Scaffold
2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a carboxylic acid group at the 4-position and two bromine atoms at the ortho-positions (2 and 6), imparts a unique and versatile reactivity profile. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen significantly influences the molecule's electronic properties, while the carboxylic acid provides a handle for a multitude of chemical transformations such as amidation and esterification.
The true synthetic power of this molecule lies in the differential reactivity of its functional groups. The bromine atoms serve as key anchor points for metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents. This capability allows for the construction of complex molecular architectures from a readily available starting material. Consequently, this compound is a compound of significant interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of functional organic materials.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established protocols and scientific literature.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.
Key Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2016-99-1 | [4][5] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][4] |
| Molecular Weight | 280.90 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,6-Dibromoisonicotinic acid | [1][6] |
| Appearance | White to off-white or pale yellow solid | |
| Melting Point | 184-185 °C | [7] |
| pKa (Predicted) | 2.59 ± 0.10 | [7] |
| SMILES | C1=C(C=C(N=C1Br)Br)C(=O)O | [4] |
GHS Hazard and Safety Information
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
-
GHS Pictogram: Warning
-
Hazard Statements:
-
Precautionary Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended.[7][11]
-
Synthesis Pathway and Protocol
The most cited laboratory-scale synthesis of this compound starts from the commercially available and inexpensive citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[7] The transformation involves a robust bromination reaction that replaces both hydroxyl groups with bromine atoms.
Caption: Synthesis workflow from citrazinic acid.
Detailed Experimental Protocol: Synthesis from Citrazinic Acid
This protocol is adapted from a procedure reported in the literature.[7] The causality behind using phosphorus tribromide is its effectiveness in converting aromatic hydroxyl groups to bromides, particularly on electron-deficient rings like pyridine. The high temperature is necessary to drive the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1.0 eq) and phosphorus tribromide (PBr₃, excess).
-
Heating: Under a nitrogen atmosphere, heat the reaction mixture to 180 °C. The causality for the inert atmosphere is to prevent side reactions and degradation at high temperatures.
-
Reaction Monitoring: Maintain the temperature for 3 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step must be performed with extreme caution in a fume hood, as the quenching of excess PBr₃ is highly exothermic and releases HBr gas.
-
Filtration & Extraction: Filter the resulting mixture. Transfer the aqueous filtrate to a separatory funnel and extract it multiple times with dichloromethane (DCM). The solid material collected by filtration can be further extracted in a Soxhlet apparatus with DCM to maximize yield.[7]
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization to yield this compound as a pale solid. The structural identity should be confirmed by NMR spectroscopy.[7]
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from its three distinct reactive sites.
-
C-Br Bonds (Positions 2 and 6): These positions are highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of C-C or C-N bonds.[12] The two bromine atoms can be substituted sequentially or simultaneously, offering a pathway to both symmetrical and unsymmetrical 2,6-disubstituted pyridines.
-
Carboxylic Acid Group (Position 4): This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions), amidation (reaction with an amine, often using coupling agents like EDC/HOBt), or reduction to the corresponding alcohol.
Caption: Key reaction pathways for functionalization.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most important reaction for this scaffold, providing a robust method for C-C bond formation. The choice of catalyst, ligand, base, and stoichiometry of the boronic acid are critical for controlling the outcome (mono- vs. di-arylation).
-
Reaction Setup (for Di-arylation): To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 3:1 ratio). The causality for degassing is to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. A successful reaction is indicated by the consumption of the starting material and the formation of a new, less polar spot (the arylated product).
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
The structural motifs derived from this compound are prevalent in various fields, underscoring its importance as a versatile intermediate.
| Application Area | Description & Rationale | Example / Analogous Compound |
| Medicinal Chemistry | Serves as a rigid scaffold for constructing enzyme inhibitors and receptor antagonists. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2, 4, and 6 positions can be tailored to fit into specific binding pockets.[3][13] | It is an analog of 2,6-dichloroisonicotinic acid, which is known to bind and inhibit tobacco catalase activity.[14] Pyridine carboxylic acid derivatives are scaffolds for a wide range of pharmaceuticals.[3][13] |
| Ligand Synthesis | The carboxylic acid and pyridine nitrogen provide two coordination sites, making it a precursor for bidentate ligands. Further functionalization at the 2 and 6 positions can create complex polydentate ligands for coordination chemistry. | The 2,6-dicarboxylate analogue, dipicolinic acid, is a known chelator for lanthanide ions, suggesting applications in developing probes and luminescent materials.[2] |
| Materials Science | Used to synthesize functionalized terpyridines and other conjugated systems. These materials can have interesting photophysical properties for applications in organic electronics, sensors, or solar cells. | 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid (CAS 953390-34-4) is a derivative used in the synthesis of more complex materials.[15] |
Conclusion
This compound (CAS 2016-99-1) is a quintessential example of a high-value chemical building block. Its well-defined reactivity allows for controlled, regioselective functionalization through both classic carboxylic acid chemistry and modern cross-coupling reactions. This versatility provides researchers in drug discovery and materials science with a reliable and powerful tool for the synthesis of complex target molecules. A comprehensive understanding of its synthesis, handling protocols, and reaction pathways, as outlined in this guide, is essential for unlocking its full synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound CAS#: 2016-99-1 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 11. 55304-85-3 CAS MSDS (2,6-Dibromo-3-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 2016-99-1 [chemicalbook.com]
- 15. 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromoisonicotinic Acid
Introduction
2,6-Dibromoisonicotinic acid is a pivotal building block in the fields of medicinal chemistry and materials science. As a substituted pyridine derivative, its rigid, planar structure, combined with the reactive handles of two bromine atoms and a carboxylic acid, makes it an exceptionally versatile intermediate. The bromine atoms are ideal for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Simultaneously, the isonicotinic acid moiety provides a site for amide bond formation, esterification, or other modifications, crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates or the physical properties of advanced materials. This guide provides a detailed exploration of robust and scientifically validated synthetic strategies for obtaining this valuable compound, focusing on the underlying chemical principles and providing actionable laboratory protocols.
Synthetic Strategy Overview
The synthesis of 2,6-dibromoisonicotinic acid can be approached from two primary strategic directions, each with distinct advantages and considerations. The choice of strategy often depends on the availability and cost of the ultimate starting materials.
-
Strategy A: C4-Position Functionalization of a Pre-Halogenated Pyridine Core. This "bottom-up" approach begins with the commercially available 2,6-dibromopyridine. The core challenge lies in the selective introduction of a carboxylic acid group at the C4-position (the para position relative to the nitrogen), a site that is not inherently activated for straightforward electrophilic substitution.
-
Strategy B: Halogen Exchange on a Pre-Functionalized Pyridine Core. This strategy commences with a pyridine ring that already possesses the desired C4-carboxylic acid functionality, namely 2,6-dichloroisonicotinic acid. The synthesis is then completed by a halogen exchange reaction, substituting the chloro groups with bromo groups.
This guide will dissect both strategies, offering a rationale for the methodological choices and detailed experimental procedures.
Strategy A: C4-Position Carboxylation of 2,6-Dibromopyridine
This approach is predicated on the functionalization of 2,6-dibromopyridine, a readily available and stable starting material. The key transformation is the introduction of a carboxyl group at the C4 position. Direct electrophilic carboxylation is not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two electron-withdrawing bromine atoms. Therefore, a polarity reversal (umpolung) strategy via organometallic intermediates is the most effective method.
Chemical Rationale and Mechanistic Insight
The hydrogen at the C4 position of 2,6-dibromopyridine is the most acidic proton on the ring, albeit weakly. Its acidity is enhanced by the inductive effect of the adjacent nitrogen and the two bromine atoms. Treatment with a very strong, sterically hindered base, such as a lithium amide, can selectively deprotonate this position to form a pyridyllithium intermediate. This nucleophilic organometallic species can then react with an electrophile like carbon dioxide (CO₂) to form the target carboxylate, which upon acidic workup yields 2,6-dibromoisonicotinic acid.
The use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) is critical.[1] Less hindered bases, such as n-butyllithium, could potentially undergo nucleophilic addition to the pyridine ring or engage in halogen-metal exchange at the more reactive C2/C6 positions. Low temperatures (typically -78 °C) are essential to ensure the stability of the organolithium intermediate and prevent side reactions.
Experimental Workflow Diagram
Caption: Workflow for Strategy A: Directed Lithiation-Carboxylation.
Detailed Experimental Protocol: Lithiation-Carboxylation
This protocol is a representative procedure based on established principles of directed metallation of pyridine systems.[2] Researchers should perform their own risk assessment and optimization.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP). To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) dropwise at -20 °C. Stir the resulting solution for 30 minutes at 0 °C.
-
Lithiation: Cool the main reaction flask containing a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared LTMP solution via cannula to the 2,6-dibromopyridine solution. Stir the resulting dark-colored mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by introducing anhydrous carbon dioxide. This can be achieved by either bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice pellets directly to the flask. Allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.
-
Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous mixture to a pH of approximately 3-4 with 2 M hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted starting material. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 2,6-Dibromopyridine | Commercially available halogenated pyridine core. |
| Base | LTMP or LDA | Sterically hindered to prevent nucleophilic addition. |
| Base Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete deprotonation. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates organolithium species. |
| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |
| Electrophile | Carbon Dioxide (CO₂) | Inexpensive C1 source for the carboxyl group. |
| Typical Yield | 60-75% | Yield is highly dependent on anhydrous conditions and base purity. |
Strategy B: Halogen Exchange from 2,6-Dichloroisonicotinic Acid
This strategy leverages a different starting material, 2,6-dichloroisonicotinic acid, and relies on a robust halogen exchange reaction. This can be particularly advantageous if the dichloro-analogue is more readily available or cost-effective than 2,6-dibromopyridine. The conversion of aryl chlorides to aryl bromides is a well-established transformation.
Chemical Rationale and Mechanistic Insight
The halogen exchange reaction, often referred to as a Finkelstein-type reaction for aryl halides, involves nucleophilic aromatic substitution. However, unlike typical SNAr reactions which require strong electron-withdrawing groups ortho or para to the leaving group, this exchange on the electron-deficient pyridine ring is typically driven by high temperatures and an excess of the bromide source.
The reaction is often performed using a strong hydrohalic acid like hydrobromic acid (HBr) at elevated temperatures.[3][4] The mechanism involves protonation of the pyridine nitrogen, which further activates the ring towards nucleophilic attack. The bromide ion then acts as the nucleophile, displacing the chloride ions. The reaction is driven to completion by using a large excess of HBr and often by the removal of the generated HCl.
Experimental Workflow Diagram
Caption: Workflow for Strategy B: Halogen Exchange.
Detailed Experimental Protocol: Halogen Exchange
This protocol is adapted from procedures for halogen exchange on dichloropyridine derivatives.[3][4] This reaction involves corrosive acid at high temperatures and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,6-dichloroisonicotinic acid (1.0 equivalent).
-
Reaction: Add an excess of concentrated aqueous hydrobromic acid (e.g., 48% HBr, 10-20 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) using an oil bath. The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) by analyzing aliquots (after careful quenching and neutralization) for the disappearance of the starting material. The reaction may require 24-48 hours to reach completion.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. The desired 2,6-dibromoisonicotinic acid product, being less soluble in the acidic medium, will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess HBr. Dry the product under vacuum to yield 2,6-dibromoisonicotinic acid. Purity is often high, but recrystallization can be performed if needed.
Quantitative Data Summary
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 2,6-Dichloroisonicotinic Acid | Pre-functionalized pyridine core. |
| Reagent | Aqueous Hydrobromic Acid (48%) | Serves as both the bromide source and the acidic catalyst. |
| Reagent Stoichiometry | Large Excess (10-20 eq.) | Drives the equilibrium towards the dibromo product. |
| Solvent | Water (from aq. HBr) | The reaction is typically run neat in the acid. |
| Temperature | 120 - 150 °C (Reflux) | High thermal energy is required to overcome the activation barrier. |
| Reaction Time | 24 - 48 hours | The reaction is often slow and requires prolonged heating. |
| Typical Yield | 70-85% | Good yields are achievable with sufficient reaction time.[3] |
Comparative Analysis and Conclusion
Both strategies present viable pathways to 2,6-dibromoisonicotinic acid.
-
Strategy A (Lithiation-Carboxylation) is elegant and utilizes a very common starting material. Its main challenges are the strict requirement for anhydrous conditions and the handling of pyrophoric and moisture-sensitive organolithium reagents. This makes it well-suited for an academic or process development setting where such techniques are routine.
-
Strategy B (Halogen Exchange) is operationally simpler and avoids sensitive organometallic intermediates. However, it involves prolonged heating in highly corrosive acid, which may require specialized equipment. The starting material, 2,6-dichloroisonicotinic acid, may be less common than 2,6-dibromopyridine.
The optimal choice for a researcher or drug development professional will depend on a careful evaluation of starting material cost and availability, equipment and safety infrastructure, and the scale of the synthesis. Both methods are robust, grounded in well-understood chemical principles, and provide reliable access to this important synthetic intermediate.
References
An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid: Properties, Reactivity, and Applications
Introduction
2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a halogenated pyridine derivative that serves as a versatile and highly functionalized building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core with two bromine atoms at the C2 and C6 positions and a carboxylic acid at the C4 position, imparts a distinct reactivity profile. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen significantly influences the acidity of the carboxylic acid and the reactivity of the C-Br bonds, making it a valuable precursor for the synthesis of complex molecules.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their research endeavors.
Physicochemical Properties
This compound is a white to off-white or pale yellow solid at room temperature.[1] The presence of the polar carboxylic acid group and the halogen atoms contributes to its crystalline nature and relatively high melting point.
Summary of Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 2016-99-1 | [2][3] |
| Molecular Formula | C₆H₃Br₂NO₂ | [2][3] |
| Molecular Weight | 280.90 g/mol | [2][3] |
| Melting Point | 184-185 °C | [1] |
| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [1] |
| Density (Predicted) | 2.202 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.59 ± 0.10 | [1] |
| Appearance | White to off-white/pale yellow solid | [1] |
| Solubility | Soluble in polar organic solvents. | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet in the aromatic region, typically around δ 8.04 ppm (in CDCl₃), corresponding to the two equivalent protons at the C3 and C5 positions of the pyridine ring.[1] The acidic proton of the carboxylic acid group will appear as a broad singlet at a much lower field, typically above 10 ppm, and its chemical shift is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the molecule. The carbons bearing the bromine atoms (C2 and C6) are expected to resonate at a specific chemical shift, while the carbon attached to the carboxylic acid (C4) and the protonated carbons (C3 and C5) will also have characteristic signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 165-185 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong carbonyl (C=O) stretching vibration will be observed between 1710 and 1760 cm⁻¹.[5] Additional peaks corresponding to C-Br, C-N, and C-C stretching and bending vibrations within the aromatic ring will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, which is a definitive indicator of the compound's identity.
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by its three functional components: the two reactive C-Br bonds and the carboxylic acid group.
Synthesis Pathway
A common laboratory-scale synthesis involves the bromination of a readily available starting material, citrazinic acid (2,6-dihydroxy-isonicotinic acid).
References
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with a carboxylic acid group and two bromine atoms, offers a unique combination of hydrogen bonding capabilities, potential for further functionalization, and specific steric and electronic properties. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related analogs and established analytical principles to provide a robust framework for its handling and use in a research and development setting.
Core Physicochemical Properties
A foundational understanding of the basic properties of this compound is essential for its effective use.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₃Br₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 280.90 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white or pale yellow solid | General supplier information. |
| Melting Point | 184-185 °C | --INVALID-LINK--[2] |
| pKa (Predicted) | 2.59 ± 0.10 | --INVALID-LINK--[2] |
The low predicted pKa is a critical parameter, indicating that this compound is a relatively strong organic acid. This has significant implications for its aqueous solubility, which will be highly dependent on the pH of the medium.
Solubility Profile: A Predictive and Practical Approach
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor influencing its formulation, bioavailability, and reaction kinetics. The structure of this compound—a hydrophobic, brominated pyridine ring combined with a polar, ionizable carboxylic acid—suggests a complex solubility profile.
Predicted and Observed Qualitative Solubility
-
Aqueous Solubility : Due to the hydrophobic nature of the dibrominated pyridine ring, the intrinsic solubility of the neutral form is expected to be low. As a carboxylic acid with a pKa of ~2.59, its aqueous solubility will be minimal in acidic solutions (pH < 2) and will increase significantly as the pH rises above the pKa, leading to the formation of the more soluble carboxylate salt.
-
Organic Solvent Solubility : The presence of the pyridine ring and carboxylic acid group suggests solubility in polar organic solvents. Synthesis procedures for this compound and its analogs provide practical insights:
-
It can be extracted from aqueous solutions into dichloromethane , indicating good solubility in this solvent.[2]
-
Related compounds, such as 2-bromo-6-methylisonicotinic acid, are purified by recrystallization from ethanol/water or ethyl acetate/hexanes , suggesting solubility in ethanol and ethyl acetate.[3]
-
The analogous 2,6-dichloroisonicotinic acid is reported to be soluble in methanol .
-
Based on this, a qualitative solubility profile can be summarized as follows:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Insoluble to Very Sparingly Soluble | The polar carboxylic acid and pyridine nitrogen limit solubility in non-polar media. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents can interact with the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |
| Aqueous | Water | pH-dependent; low at acidic pH, increasing at neutral and basic pH | Ionization of the carboxylic acid group at pH > pKa increases aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative predictions, a systematic experimental determination of solubility is required. The following protocol outlines a robust "shake-flask" method, which is a standard in the pharmaceutical industry.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, THF, DMSO)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator set at 25 °C and/or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation : Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.
-
Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). A preliminary experiment can determine the time required to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to ensure clear separation of the supernatant.
-
Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it into a clean vial. Perform a pre-determined dilution of the filtrate with the mobile phase of the analytical method.
-
Quantification : Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve.
-
Data Reporting : Report the solubility in mg/mL or molarity. For aqueous solubility, plot the solubility as a function of pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Potential Degradation Pathways
Understanding the chemical stability of a compound is crucial for defining its storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or storage.
General Stability and Storage
Safety Data Sheets (SDS) for this compound generally state that it is "stable under recommended temperatures and pressures". Recommended storage conditions are in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.
Predicted Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated under forced (stress) conditions:
-
Oxidative Degradation : The pyridine nitrogen is susceptible to oxidation, particularly in the presence of strong oxidizing agents like hydrogen peroxide, to form the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.[4]
-
Photodegradation : Brominated aromatic compounds are known to be susceptible to photolytic degradation. The primary pathway often involves reductive debromination, where a bromine atom is replaced by a hydrogen atom upon exposure to UV or simulated sunlight.[5][6] This could lead to the formation of 2-bromo-4-pyridinecarboxylic acid and subsequently pyridine-4-carboxylic acid.
-
Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids. The stability of the pyridine ring itself is high, but the substituents may be more labile.
Hydrolysis of the C-Br bonds is generally not facile under typical hydrolytic stress conditions (mild acid/base) due to the stability of the aromatic system.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.
Objective : To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials :
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Methodology :
-
Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).
-
Photodegradation : Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.
-
Analysis : Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Studies.
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective : To develop an HPLC method capable of separating this compound from all potential degradation products.
Instrumentation :
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
Method Development Strategy :
-
Initial Conditions :
-
Mobile Phase A : 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile or Methanol.
-
Gradient : A broad gradient from 5-95% B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : Monitor at a wavelength where the API has good absorbance (e.g., 220-300 nm) and collect full UV spectra with the PDA detector.
-
-
Method Optimization :
-
Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential degradation products.
-
Adjust the gradient slope, initial and final %B, and isocratic hold times to achieve baseline separation between the parent peak and all degradant peaks.
-
The choice of acid modifier and organic solvent can be varied to fine-tune selectivity.
-
-
Method Validation :
-
Specificity : Analyze the stressed samples to demonstrate that the method can separate the parent compound from its degradation products. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness : Perform validation as per ICH Q2(R1) guidelines.
-
Conclusion
While comprehensive, publicly available data on the solubility and stability of this compound is scarce, a robust scientific understanding can be built through the analysis of its structure, comparison with close analogs, and the application of standardized experimental protocols. This guide provides the necessary theoretical framework and practical methodologies for researchers to thoroughly characterize these critical properties. By following the detailed protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the data required to confidently handle, formulate, and advance this versatile chemical entity in their research and development programs.
References
- 1. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic acid: A Versatile Chemical Building Block
Introduction
In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, has emerged as a powerful and versatile scaffold. Its rigid pyridine core is adorned with three distinct functional handles: a carboxylic acid at the 4-position and two bromine atoms at the 2- and 6-positions. This unique arrangement allows for orthogonal chemical modifications, making it an invaluable precursor in the fields of medicinal chemistry, materials science, and catalysis. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of a building block's properties is critical for its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2016-99-1 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 184-185 °C | [3] |
| pKa | 2.59 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in polar organic solvents | [4] |
Safety Profile: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
The most common and practical laboratory synthesis of this compound starts from the commercially available and inexpensive citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[3]
Diagram: Synthetic Pathway
Caption: Synthesis of the target compound from citrazinic acid.
The conversion involves a reaction with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) at elevated temperatures.[3] The rationale for using these potent reagents is the need to replace the hydroxyl groups of the tautomerically stable pyridone form of citrazinic acid with bromine atoms.
Detailed Experimental Protocol: Synthesis
Materials:
-
Citrazinic acid (1.0 eq)
-
Phosphorus tribromide (PBr₃) (excess)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully mix citrazinic acid with phosphorus tribromide.[3]
-
Heat the reaction mixture to 180 °C and maintain for 3 hours.[3] The mixture will become a dark, viscous liquid.
-
After the reaction is complete, cool the flask to room temperature.
-
Quenching (Critical Step): Very slowly and carefully, quench the reaction mixture by adding it to a beaker of ice water with vigorous stirring in a fume hood. This step is highly exothermic and releases HBr gas.
-
The crude product often precipitates as a solid. Filter the mixture.
-
Extract the aqueous filtrate multiple times with dichloromethane.[3]
-
For exhaustive extraction, the filtered solid can be subjected to continuous extraction in a Soxhlet apparatus using dichloromethane.[3]
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow or slightly red solid.[3]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford a high-purity solid.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. This allows for a modular and strategic approach to building complex molecules.
Diagram: Reactivity Sites
Caption: Key reactive sites on the 2,6-dibromopyridine scaffold.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for forming amide and ester linkages, which are fundamental in pharmaceuticals and functional materials.
-
Amidation & Esterification: Standard coupling conditions can be employed. Activation of the carboxylic acid, for instance with reagents like diethyl chlorophosphate in pyridine or through the formation of an acyl fluoride, facilitates reaction with amines or alcohols to form the corresponding amides and esters.[5][6][7] The choice of coupling reagent is critical to avoid side reactions and ensure high yields, especially with sensitive substrates.
Detailed Experimental Protocol: Esterification
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, excess)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound in the desired alcohol (e.g., methanol), add a catalytic amount of concentrated sulfuric acid.[8][9]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ester.
Reactions at the Bromine Substituents
The true power of this building block lies in the reactivity of the two bromine atoms, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.[10] This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.
-
Suzuki-Miyaura Coupling: This is one of the most widely used reactions for this scaffold. It involves coupling with boronic acids or their esters in the presence of a palladium catalyst and a base.[11][12] This reaction is instrumental for creating biaryl structures, which are prevalent in many drug candidates.[10] The reaction can be performed sequentially, allowing for the introduction of two different aryl or heteroaryl groups.
-
Other Cross-Coupling Reactions: Beyond Suzuki coupling, other transformations like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also highly effective, providing access to a diverse range of substituted pyridine derivatives.[11]
Diagram: Suzuki Coupling Workflow
Caption: A generalized workflow for a Suzuki coupling reaction.
Case Studies and Applications
Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery. 2,6-Disubstituted pyridines derived from this building block are used to synthesize compounds targeting a range of biological targets, including enzymes and receptors.[13] The ability to systematically vary the substituents at the 2- and 6-positions allows for detailed structure-activity relationship (SAR) studies, optimizing potency and pharmacokinetic properties.
Materials Science: Metal-Organic Frameworks (MOFs)
In materials science, carboxylic acid-functionalized linkers are fundamental to the synthesis of Metal-Organic Frameworks (MOFs).[14][15] MOFs are crystalline, porous materials constructed from metal nodes and organic linkers.[16] this compound can be used as a linker itself, or more commonly, it serves as a precursor to more complex, elongated linkers after undergoing cross-coupling reactions. The pyridine nitrogen and carboxylate group provide excellent coordination sites for metal ions.[14] Furthermore, the bromine atoms offer a unique opportunity for post-synthetic modification (PSM), where the properties of the MOF can be fine-tuned after its initial construction.[9]
Conclusion
This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for generating diverse and complex molecules through controlled, sequential reactions. The ability to independently modify the carboxylic acid and the two bromo-positions makes it an exceptionally valuable building block for researchers in drug discovery, who rely on modular synthesis for lead optimization, and for materials scientists designing novel functional materials like MOFs. A comprehensive understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.
References
- 1. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 2016-99-1 [m.chemicalbook.com]
- 4. CAS 55304-85-3: 2,6-Dibromo-3-pyridinecarboxylic acid [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
Reactivity of the bromine atoms in 2,6-Dibromopyridine-4-carboxylic acid
An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 2,6-Dibromopyridine-4-carboxylic Acid
Executive Summary
This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of the two bromine atoms located at the C2 and C6 positions. These positions are electronically activated by the synergistic electron-withdrawing effects of the ring nitrogen and the C4-carboxylic acid group. This guide provides a comprehensive analysis of the molecule's electronic landscape and explores the primary reaction pathways for the functionalization of its C-Br bonds, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven protocols and strategic insights for achieving selective mono- or di-substitution, thereby enabling researchers to harness the full synthetic potential of this important scaffold.
The Electronic Landscape: Understanding Core Reactivity
The reactivity of this compound is a direct consequence of its unique electronic architecture. The pyridine nitrogen atom is inherently electron-withdrawing via an inductive effect (-I), which polarizes the ring and creates electron-deficient carbon centers. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).
The two bromine atoms at C2 and C6 further withdraw electron density through their inductive effects. Critically, their placement at these α-positions makes them excellent leaving groups in substitution reactions. The carboxylic acid group at the C4 position acts as an additional powerful electron-withdrawing group (-I and -M effects), further depleting the electron density of the aromatic system. This cumulative activation renders the C2 and C6 positions exceptionally susceptible to attack by nucleophiles and facilitates the oxidative addition step in palladium-catalyzed cycles.[1][2]
References
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid from Citrazinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2,6-Dibromopyridine-4-carboxylic Acid
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its rigid pyridine core, substituted with two reactive bromine atoms and a carboxylic acid handle, allows for diverse downstream functionalization. The bromine atoms are amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety provides a site for amide bond formation, esterification, or conversion to other functional groups. This trifunctional nature makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
Citrazinic acid (also known as 2,6-dihydroxypyridine-4-carboxylic acid) serves as a readily available and cost-effective starting material for the synthesis of this important intermediate.[4][5][6][7][8] The synthetic route described herein focuses on the conversion of the hydroxyl groups of citrazinic acid to bromine atoms, a crucial transformation that unlocks the synthetic potential of the pyridine core. This protocol provides a detailed, step-by-step guide for this synthesis, with an emphasis on safety, efficiency, and reproducibility.
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of citrazinic acid to this compound via a bromination reaction using phosphorus oxybromide.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Citrazinic Acid | 99-11-6 | 155.11 | 10.0 g (64.5 mmol) | Starting material.[7][8] |
| Phosphorus Oxybromide | 7789-59-5 | 286.69 | 55.3 g (193.5 mmol) | Brominating agent. Highly corrosive and water-reactive.[9][10][11][12][13] |
| Toluene | 108-88-3 | 92.14 | 100 mL | Anhydrous, as a reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For trituration and washing. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For workup. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a nitrogen inlet, add citrazinic acid (10.0 g, 64.5 mmol).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition (Caution!): In a fume hood, carefully and portion-wise add phosphorus oxybromide (55.3 g, 193.5 mmol) to the stirred suspension. The addition is exothermic and will release hydrogen bromide gas. Ensure the gas is trapped by the scrubber.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching (Caution!): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate a significant amount of HBr gas. Perform this in a well-ventilated fume hood.
-
Product Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Purification:
-
Suspend the crude solid in diethyl ether and stir for 30 minutes to remove any non-polar impurities.
-
Filter the solid and wash with fresh diethyl ether.
-
For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
-
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a solid.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expert Insights & Mechanistic Considerations
The conversion of the dihydroxy pyridine derivative to the dibromo analog proceeds through a nucleophilic substitution mechanism. The hydroxyl groups of citrazinic acid are poor leaving groups. Phosphorus oxybromide acts as both a bromine source and an activating agent. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POBr3, forming a good leaving group. A bromide ion then displaces this group in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing carboxylic acid group and the pyridine nitrogen facilitates this substitution.
The choice of anhydrous toluene as a solvent is crucial as phosphorus oxybromide reacts violently with water.[9][10][11][12] The reaction is carried out under reflux to provide the necessary activation energy for the substitution reactions. The workup procedure is designed to safely quench the excess phosphorus oxybromide and to isolate the product. The final purification step using diethyl ether is effective in removing any residual starting material and non-polar byproducts.
Safety Precautions
Phosphorus Oxybromide (POBr3):
-
Hazards: Phosphorus oxybromide is a highly corrosive and water-reactive substance.[9][10][11][12][13] Contact with skin and eyes causes severe burns.[10][12] It reacts violently with water, releasing corrosive hydrogen bromide gas.[9][11]
-
Personal Protective Equipment (PPE): Always handle phosphorus oxybromide in a fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant apron or lab coat.[9][10]
-
Handling: Use dry glassware and equipment. Avoid inhalation of dust and vapors.[10][11][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials. Keep containers tightly sealed.[9][10][12]
-
Spills: In case of a spill, do not use water. Neutralize with a suitable agent like sodium carbonate and collect in a sealed container for disposal.[10]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15-20 minutes and seek medical attention.[9][10] For eye contact, flush with water for at least 15-20 minutes and seek immediate medical attention.[9][10][11] If inhaled, move to fresh air and seek medical attention.[9][10][11]
General Precautions:
-
The reaction should be conducted in a well-ventilated fume hood.
-
The quenching step is highly exothermic and should be performed with extreme caution.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. discofinechem.com [discofinechem.com]
- 6. 2,6-二羟基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. prochemonline.com [prochemonline.com]
- 11. lobachemie.com [lobachemie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biosynth.com [biosynth.com]
Application Notes and Protocols for the Suzuki Coupling of 2,6-Dibromopyridine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce diverse substituents onto the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[1]
This application note provides a detailed experimental guide for the Suzuki coupling of 2,6-dibromopyridine-4-carboxylic acid, a versatile building block that allows for the synthesis of a wide array of complex molecules. We will delve into protocols for both selective mono-arylation and di-arylation, explore the mechanistic underpinnings of the reaction, and address the unique challenges presented by this substrate, including regioselectivity and the physicochemical properties of the product.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine-4-Carboxylic Acid Derivatives
Introduction: Navigating the Challenges of Pyridine Functionalization
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of arylamines is a cornerstone of molecular design.[1][3] However, the application of this palladium-catalyzed cross-coupling reaction to heteroaromatic systems, particularly electron-deficient pyridines, presents a unique set of challenges.[4][5]
This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of a particularly demanding substrate class: 2,6-dibromopyridine-4-carboxylic acid derivatives . These substrates combine three distinct challenges:
-
Electron-Deficient Heteroaryl Core: The pyridine ring's inherent electron deficiency can hinder the initial, rate-limiting oxidative addition step of the catalytic cycle.[4]
-
Coordinating Nitrogen Atom: The lone pair of the pyridine nitrogen can bind to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5]
-
Base-Sensitive Carboxylic Acid: The presence of a carboxylic acid group necessitates a careful choice of base to prevent unwanted acid-base reactions that can consume the base and complicate the reaction profile.[2][6]
By understanding the mechanistic underpinnings of the reaction and the rationale behind the selection of each component, researchers can successfully navigate these challenges to achieve selective mono- or di-amination of these valuable synthetic building blocks.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide, cleaving the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.[1][7]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7] A potential competing pathway is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,6-Dibromopyridine-4-carboxylic Acid in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of 2,6-Dibromopyridine-4-carboxylic acid (also known as 2,6-dibromoisonicotinic acid) as a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). We will delve into the unique electronic and steric properties conferred by the dibrominated pyridine core and its impact on the resulting material's structure and function. This document offers detailed, field-proven protocols for the synthesis of coordination complexes, alongside a discussion of their potential applications in catalysis, luminescence, and gas storage. These notes are intended for researchers, materials scientists, and professionals in drug development seeking to leverage halogenated pyridine ligands for the rational design of functional materials.
Introduction: The Rationale for Employing this compound
The strategic design of organic linkers is paramount in the field of coordination chemistry, as the ligand's structure dictates the topology, porosity, and ultimate functionality of the resulting metal-organic material.[1] Pyridine-dicarboxylic acids are a well-established class of ligands, valued for their ability to form stable, multidimensional frameworks with a wide array of metal ions.[2] The introduction of halogen atoms, specifically bromine, onto the pyridine ring at the 2 and 6 positions introduces several key features that make this compound a compelling building block:
-
Modulated Electronic Properties: The electron-withdrawing nature of the two bromine atoms reduces the basicity of the pyridine nitrogen. This electronic modulation influences the metal-ligand bond strength and can alter the redox properties of the resulting metal center, a crucial factor in catalytic applications.[3]
-
Steric Influence: The bulky bromine atoms provide steric hindrance around the coordination sites, which can be exploited to control the dimensionality of the resulting framework and create specific pockets or channels within the material.
-
Post-Synthetic Modification (PSM) Handle: The carbon-bromine bond serves as a reactive site for post-synthetic modification. This allows for the covalent attachment of other functional groups to the framework after its initial synthesis, enabling the fine-tuning of the material's properties for specific applications.[4]
-
Enhanced Intermolecular Interactions: The presence of bromine atoms can introduce halogen bonding interactions, which can play a significant role in the packing of coordination polymers and the overall stability of the resulting crystal structure.
These unique characteristics position this compound as a ligand with high potential for creating novel materials with tailored properties for catalysis, sensing, and advanced materials science.[5]
Ligand Profile: this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,6-Dibromoisonicotinic acid |
| CAS Number | 2016-99-1 |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents such as DMF, DMSO, and methanol. |
| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).[2] |
Synthesis of Coordination Polymers: A General Protocol
The synthesis of coordination polymers and MOFs using this compound typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the product from a solution of the ligand and a metal salt.[3] The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and purity of the material.[6]
General Solvothermal Synthesis Workflow
The following diagram outlines the typical workflow for the solvothermal synthesis of a coordination polymer using this compound.
Caption: General workflow for the solvothermal synthesis of MOFs.
Protocol: Synthesis of a Hypothetical Zn(II)-based MOF
This protocol describes the synthesis of a hypothetical zinc(II) coordination polymer, designated as Zn-DBr-PyCA, using this compound. This procedure is based on established methods for similar pyridine-carboxylate MOFs.[4][7]
Materials:
-
This compound (Ligand)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Wash Solvent)
-
20 mL Scintillation vials
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
Procedure:
-
Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 28.1 mg (0.1 mmol) of this compound in 5 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Causality: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
-
Metal Salt Solution Preparation: In a separate 20 mL scintillation vial, dissolve 29.7 mg (0.1 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of DMF.
-
Causality: A 1:1 molar ratio of ligand to metal is a common starting point for exploring new MOF syntheses. The ratio can be varied to target different coordination environments and framework topologies.[6]
-
-
Reaction Mixture Assembly: Combine the ligand and metal salt solutions in the Teflon liner of a 23 mL stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 48 hours.
-
Causality: The elevated temperature provides the necessary energy to overcome the kinetic barriers of crystal nucleation and growth. The reaction time is optimized to allow for the formation of well-defined crystals.
-
-
Cooling and Crystal Formation: After 48 hours, allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.
-
Causality: Slow cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling can lead to the formation of polycrystalline powders.
-
-
Product Isolation: Carefully open the autoclave and decant the mother liquor. Collect the crystalline product by filtration.
-
Washing and Purification: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (2 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.
-
Causality: The washing step is critical for obtaining a pure material with accessible pores, which is essential for applications like gas storage and catalysis.
-
-
Drying: Dry the purified crystals under vacuum at room temperature for 12 hours.
Expected Outcome:
The synthesis is expected to yield colorless, crystalline material of the hypothetical Zn-DBr-PyCA. The final structure and properties will depend on the coordination mode of the ligand and the resulting crystal packing.
Coordination Modes and Structural Diversity
This compound offers several potential coordination modes, leading to a variety of possible structures. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion, while the pyridine nitrogen can also participate in coordination.
Caption: Simplified representation of possible ligand coordination modes.
The interplay between these coordination modes, the choice of the metal ion, and the reaction conditions can result in structures with different dimensionalities, from 1D chains to 2D layers and 3D frameworks.[2]
Applications in Materials Science
The unique structural and electronic features of coordination polymers derived from this compound make them promising candidates for a range of applications.
Catalysis
Metal-organic frameworks can serve as highly effective heterogeneous catalysts.[5] The accessible metal sites within the framework can act as Lewis acids, while the pyridine nitrogen of the ligand can function as a Lewis base.[8] This potential for bifunctional acid-base catalysis makes these materials interesting for a variety of organic transformations. The electron-withdrawing bromine atoms can further tune the Lewis acidity of the metal centers, potentially enhancing catalytic activity and selectivity.
Luminescence
Many coordination polymers, particularly those containing lanthanide ions or d¹⁰ metals like Zn(II) and Cd(II), exhibit luminescent properties.[9] The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength.[3] The rigid framework structure can enhance luminescence by reducing non-radiative decay pathways.[10] These luminescent MOFs have potential applications in sensing, bio-imaging, and solid-state lighting.
Gas Storage and Separation
The porous nature of MOFs makes them excellent candidates for gas storage and separation applications.[11][12] The size and shape of the pores, as well as the chemical nature of the pore surfaces, can be tailored to selectively adsorb certain gas molecules. The presence of functional groups, such as the bromine atoms and the pyridine nitrogen in this compound-based MOFs, can create specific binding sites for gases like CO₂, enhancing both the capacity and selectivity of adsorption.[13]
Conclusion and Future Outlook
This compound is a promising, yet underexplored, ligand in coordination chemistry. Its unique combination of steric and electronic properties, along with the potential for post-synthetic modification, offers a rich platform for the design of novel functional materials. The protocols and insights provided in this guide are intended to serve as a foundation for further research into the synthesis and application of coordination polymers and MOFs based on this versatile building block. Future work should focus on the systematic exploration of different metal ions and reaction conditions to fully map out the structural landscape of materials derived from this ligand and to experimentally validate their potential in catalysis, luminescence, and gas storage.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. schoalrx.com [schoalrx.com]
- 6. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. mdpi.com [mdpi.com]
The Strategic Synthesis of Functionalized Pyridines from 2,6-Dibromopyridine-4-carboxylic Acid
An Application Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The ability to precisely functionalize this heterocycle is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. 2,6-Dibromopyridine-4-carboxylic acid has emerged as a highly versatile and strategic starting material, offering three distinct points for chemical modification. The two bromine atoms serve as ideal handles for a suite of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C4 position provides a locus for further derivatization or can influence the molecule's physicochemical properties. This guide provides an in-depth exploration of the synthetic pathways originating from this key building block, complete with detailed protocols, mechanistic insights, and strategic considerations for researchers in drug development.
Introduction: The Pyridine Moiety and the Utility of a Trifunctional Building Block
Functionalized pyridines are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl rings, and modulate properties like solubility and metabolic stability.[1] The challenge in pyridine synthesis often lies in achieving specific substitution patterns, particularly at positions distal to the nitrogen atom.[1][2]
This compound (CAS 2016-99-1) offers a robust solution to this challenge.[3] Its C2-symmetric nature simplifies initial reactions, while the differential reactivity of the C-Br bonds and the C4-carboxylic acid allows for orthogonal chemical strategies. This document outlines the core methodologies for leveraging this building block, focusing on the critical decision points and reaction classes that enable the synthesis of diverse pyridine libraries.
Core Synthetic Strategy: A Workflow for Diversification
The journey from this compound to a complex, functionalized target molecule involves several key decision points. The primary consideration is the management of the carboxylic acid group, followed by the selective functionalization of the C2 and C6 positions.
Diagram 1: High-level workflow for functionalizing this compound.
To Protect or Not to Protect? The Carboxylic Acid Dilemma
The carboxylic acid moiety can interfere with some cross-coupling reactions by coordinating to the metal catalyst or by reacting with the strong bases often employed.[4] Furthermore, the carboxylate salt formed under basic conditions can lead to poor solubility in common organic solvents.[4]
-
Strategy 1: Protection (Recommended for Robustness): Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is the most common and robust strategy. This is typically achieved via Fischer esterification. This protection enhances solubility in organic solvents and prevents potential side reactions, leading to cleaner reactions and higher yields.
-
Strategy 2: Direct Coupling: Proceeding with the free acid is possible but requires careful selection of reaction conditions. It necessitates the use of additional equivalents of base to neutralize the acid and may require more polar solvent systems to manage solubility.[4] While it saves synthetic steps, this approach often requires more extensive optimization.
Key Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse transformations for functionalizing the C-Br bonds of the pyridine ring. The general mechanism involves an oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to form the new C-C or C-N bond and regenerate the catalyst.[5][6]
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the dibromopyridine with an organoboron species, typically a boronic acid or ester.[7][8] It is widely used to introduce aryl, heteroaryl, or vinyl groups.
Protocol 1: Symmetrical Di-Arylation of Methyl 2,6-Dibromopyridine-4-carboxylate
This protocol details the synthesis of a 2,6-diarylpyridine derivative, a common core in materials science and medicinal chemistry.
-
Esterification: Convert this compound to its methyl ester using standard Fischer esterification conditions (MeOH, cat. H₂SO₄, reflux).
-
Coupling Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 2,6-dibromopyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (4.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DMF/water (9:1).[9]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diarylpyridine-4-carboxylate.
| Parameter | Condition | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(0) species is required to initiate the catalytic cycle via oxidative addition.[6] Ligands like SPhos can improve catalyst stability and turnover. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid in the transmetalation step.[8] Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene | A biphasic system often facilitates the reaction by dissolving both the organic substrate and the inorganic base.[6] |
| Temperature | 80-100 °C | Provides the necessary activation energy for the oxidative addition and reductive elimination steps. |
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds.[10] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as linkers in drug conjugates. It typically requires a palladium catalyst and a copper(I) co-catalyst.[11]
Protocol 2: Mono-alkynylation of Ethyl 2,6-Dibromopyridine-4-carboxylate
Achieving selective mono-functionalization is key to creating unsymmetrical pyridines. This is generally accomplished by using a slight excess (1.1-1.2 equivalents) of the coupling partner.
-
Reaction Setup: To a solution of ethyl 2,6-dibromopyridine-4-carboxylate (1.0 equiv) and the terminal alkyne (1.1 equiv) in a degassed solvent like THF or DMF, add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, copper(I) iodide (CuI) (1-5 mol%).
-
Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-4 hours). Monitor carefully by TLC to avoid the formation of the di-substituted product.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: After standard workup, purify the product via column chromatography to separate the mono-alkynylated product from any starting material and di-alkynylated byproduct.
Diagram 2: Simplified catalytic cycles for the Sonogashira coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.[12][13] The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.[14]
Protocol 3: Selective Mono-Amination of 2,6-Dibromopyridine
Recent studies have demonstrated efficient methods for the selective mono- or di-amination of 2,6-dibromopyridine itself, sometimes even in water.[15] This protocol is adapted for the ester-protected substrate for broader applicability.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the ethyl 2,6-dibromopyridine-4-carboxylate (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-4 mol%).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane and heat the mixture to 80-110 °C until the reaction is complete as judged by LC-MS.
-
Workup and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify by column chromatography.
| Parameter | Condition | Rationale & Causality |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A Pd(0) source is needed. Pd(II) precursors are reduced in situ.[16] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step.[12][14] |
| Base | NaOtBu, K₂CO₃, LHMDS | A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and catalyst deactivation. |
Post-Coupling Manipulations of the C4-Carboxylic Acid
Once the C2 and C6 positions are functionalized, the C4-ester can be hydrolyzed back to the carboxylic acid via saponification (e.g., LiOH or NaOH in THF/water). The resulting acid is a versatile handle for further modifications:
-
Amide Coupling: Formation of amides using standard coupling reagents (HATU, EDC) to introduce further diversity and modulate physicochemical properties.
-
Reduction: Reduction to the corresponding hydroxymethyl group using reagents like LiAlH₄.
-
Decarboxylation: In some cases, the carboxylic acid can be removed entirely via decarboxylation, though this can require harsh thermal conditions.[17][18][19] This strategy is useful if the acid was used solely as a temporary solubility-enhancing or directing group.
Conclusion
This compound is a powerful and economically viable platform for the synthesis of complex, multi-functionalized pyridines. By understanding the strategic interplay between protecting the C4-carboxylic acid and leveraging a suite of robust palladium-catalyzed cross-coupling reactions, researchers can rapidly access diverse chemical matter. The protocols and mechanistic insights provided herein serve as a guide for drug development professionals to efficiently navigate the synthesis of novel pyridine-based compounds, accelerating the discovery of new therapeutic agents.
References
- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
The Strategic Utility of 2,6-Dibromopyridine-4-Carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatile Scaffold of 2,6-Dibromopyridine-4-Carboxylic Acid
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. The strategic placement of two bromine atoms at the 2 and 6 positions, flanking a carboxylic acid at the 4-position, provides a trifecta of reactive sites that can be selectively manipulated to construct elaborate molecular architectures.
The bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This differential reactivity is the key to its utility, allowing for sequential and controlled functionalization. The carboxylic acid group, on the other hand, offers a handle for amide bond formation, esterification, or reduction, further expanding the synthetic possibilities. This application note will provide an in-depth technical guide on the strategic use of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
Chemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 280.9 g/mol .[1] Its reactivity is dominated by the interplay of the electron-withdrawing pyridine ring and the three functional groups. The bromine atoms are highly susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] The carboxylic acid can be readily converted to its corresponding ester or amide, providing a gateway to a wide range of functional group transformations.[4][5]
A critical aspect of the reactivity of this compound is the potential for selective mono-functionalization at the 2- or 6-position. This selectivity can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. This allows for a stepwise approach to the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are common motifs in many biologically active molecules.
Core Synthetic Applications and Protocols
The true value of this compound is realized in its application to the synthesis of key pharmaceutical intermediates. Below are detailed protocols for some of the most important transformations, highlighting the causality behind the experimental choices.
Selective Mono-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[6] In the context of this compound, it allows for the selective introduction of an aryl or heteroaryl group at one of the bromine-bearing positions. This is a crucial step in the synthesis of many kinase inhibitors.
Protocol: Selective Mono-Arylation of Methyl 2,6-Dibromopyridine-4-carboxylate
This protocol describes the selective mono-arylation of the methyl ester of this compound, a common strategy to protect the carboxylic acid and improve solubility in organic solvents.
Materials:
-
Methyl 2,6-dibromopyridine-4-carboxylate
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried round-bottom flask, add methyl 2,6-dibromopyridine-4-carboxylate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/water solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir vigorously for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Esterification of the Carboxylic Acid: The carboxylic acid is often esterified prior to the coupling reaction to enhance solubility in the organic solvent and to prevent potential side reactions involving the acidic proton.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Aqueous Base: The use of an aqueous solution of a base like K₂CO₃ is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Ligand Choice: Triphenylphosphine (in the form of Pd(PPh₃)₄) is a commonly used ligand that provides a good balance of stability and reactivity for this type of coupling. For more challenging substrates, more specialized ligands may be required.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-bromo-6-phenylpyridine-4-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-bromo-6-(4-methoxyphenyl)pyridine-4-carboxylate | 82 |
| 3 | 3-Fluorophenylboronic acid | Methyl 2-bromo-6-(3-fluorophenyl)pyridine-4-carboxylate | 88 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective mono-arylation of methyl 2,6-dibromopyridine-4-carboxylate.
Buchwald-Hartwig Amination for the Synthesis of Amino-Pyridines
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance.[7] This reaction is particularly valuable for the synthesis of amino-pyridine intermediates, which are prevalent in many kinase inhibitors, including Dabrafenib and Pexidartinib.[8][9]
Protocol: Selective Mono-Amination of this compound
This protocol details the direct amination of this compound, showcasing a selective C-N bond formation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOtBu (2.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound, the amine, NaOtBu, and XPhos to a dried reaction vessel.
-
Add Pd₂(dba)₃ to the vessel.
-
Add anhydrous toluene to the mixture.
-
Seal the vessel and heat the reaction to 100-110 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as crystallization or column chromatography.
Causality of Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Bulky Ligand: A bulky, electron-rich phosphine ligand such as XPhos is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates.[5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species. Therefore, anhydrous solvents and inert atmosphere techniques are essential.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Amide Bond Formation and Esterification
The carboxylic acid moiety of this compound provides a versatile handle for further functionalization through amidation or esterification. These reactions are fundamental in tailoring the physicochemical properties of the resulting intermediates, such as solubility, lipophilicity, and metabolic stability.
Protocol: Amidation of this compound
This protocol utilizes a standard peptide coupling reagent for the efficient formation of an amide bond.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 15 minutes.
-
Add the amine to the reaction mixture and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or crystallization.
Causality of Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, leading to rapid amide bond formation with minimal side products.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic species generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous Solvent: Anhydrous DMF is a good solvent for all the reactants and reagents and helps to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol: Fischer Esterification of this compound
A classic method for ester synthesis, the Fischer esterification is a straightforward and cost-effective approach.[10]
Materials:
-
This compound
-
Alcohol (e.g., Methanol or Ethanol, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
Causality of Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The sequential and selective functionalization of this compound is a powerful strategy for the synthesis of complex intermediates for targeted therapies, particularly kinase inhibitors. For instance, the core of the BRAF inhibitor Dabrafenib features a disubstituted pyridine ring.[11] While the exact industrial synthesis may vary, the principles of selective cross-coupling and amination reactions on a dihalopyridine scaffold are central to its construction. Similarly, the synthesis of Pexidartinib, a CSF1R inhibitor, involves the construction of a substituted pyridine core.[9]
Visualization: General Synthetic Strategy for Kinase Inhibitor Scaffolds
Caption: A generalized synthetic pathway utilizing this compound.
Conclusion: A Strategic Asset in Drug Discovery
This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its pre-installed and differentially reactive functional groups allow for a convergent and efficient approach to the synthesis of complex molecular architectures. The ability to perform selective and sequential cross-coupling and amidation reactions makes it an ideal starting material for the construction of a wide range of pharmaceutical intermediates, particularly for targeted therapies like kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this versatile building block in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Dibromopyridine-4-carboxylic Acid in Agrochemical Research: A Technical Guide
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its versatile chemistry and its presence in numerous bioactive molecules.[1] Within this class of compounds, 2,6-disubstituted pyridine-4-carboxylic acids serve as exceptionally valuable scaffolds. The strategic placement of reactive groups at the 2 and 6 positions, flanking a carboxylic acid at the 4-position, allows for the systematic and controlled synthesis of diverse chemical libraries. 2,6-Dibromopyridine-4-carboxylic acid, in particular, is a key intermediate, offering two reactive bromine atoms that can be selectively functionalized, and a carboxylic acid group that provides a handle for further derivatization, such as amide bond formation. This guide provides an in-depth exploration of the application of this compound in the synthesis and evaluation of novel agrochemical candidates, complete with detailed experimental protocols.
Core Concept: A Versatile Building Block for Agrochemical Discovery
This compound is a trifunctional building block that enables a modular approach to the design of new agrochemicals. The bromine atoms are susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety is readily converted into esters, amides, and other derivatives. This versatility allows for the exploration of a vast chemical space in the search for new herbicidal and fungicidal compounds.
Application Focus: Synthesis of a Novel Pyridine Carboxamide Fungicide Candidate
This section details the synthesis of a hypothetical, yet representative, novel fungicide candidate, N-(4-chlorophenyl)-2-amino-6-bromopyridine-4-carboxamide, starting from this compound. This example illustrates a common synthetic strategy in agrochemical research: the sequential functionalization of a multifunctional scaffold to build molecular complexity and introduce desired physicochemical properties.
Synthetic Pathway Overview
The synthesis proceeds in three main stages:
-
Selective Amination: A nucleophilic aromatic substitution reaction to replace one of the bromine atoms with an amino group.
-
Amide Coupling: Formation of an amide bond between the carboxylic acid and a substituted aniline.
-
Purification and Characterization: Isolation and verification of the final compound.
Caption: Synthetic workflow for the fungicide candidate.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-amino-6-bromopyridine-4-carboxamide
Materials:
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | C₆H₃Br₂NO₂ | 280.90 | ≥98% | Commercial Source |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | ACS Grade | Commercial Source |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Commercial Source |
| Hydrochloric Acid (37%) | HCl | 36.46 | ACS Grade | Commercial Source |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | ≥99% | Commercial Source |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | ≥98% | Commercial Source |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Anhydrous | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Commercial Source |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial Source |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial Source |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercial Source |
Protocol:
Step 1: Synthesis of 2-Amino-6-bromopyridine-4-carboxylic acid
-
In a sealed pressure vessel, suspend this compound (10.0 g, 35.6 mmol) in 1,4-dioxane (100 mL).
-
Add aqueous ammonium hydroxide (28-30%, 50 mL) to the suspension.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 2-amino-6-bromopyridine-4-carboxylic acid as a solid.
Step 2: Synthesis of N-(4-chlorophenyl)-2-amino-6-bromopyridine-4-carboxamide
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromopyridine-4-carboxylic acid (5.0 g, 22.8 mmol), 4-chloroaniline (3.2 g, 25.1 mmol), and HOBt (3.4 g, 25.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (5.2 g, 27.4 mmol) to the stirred suspension.
-
Add DIPEA (4.8 mL, 27.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Biological Evaluation: Screening for Fungicidal and Herbicidal Activity
The synthesized compound would then be subjected to a tiered screening process to evaluate its potential as an agrochemical.
Tier 1: In Vitro Fungicidal and Herbicidal Screening
The initial screening is performed in a high-throughput format to quickly assess the compound's biological activity against a panel of important plant pathogens and weed species.
Caption: Workflow for in vitro screening of agrochemical candidates.
Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Prepare stock solutions of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, serially dilute the stock solution in a suitable growth medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments of target pathogens (e.g., Botrytis cinerea, Fusarium graminearum).
-
Include positive (commercial fungicide) and negative (DMSO vehicle) controls.
-
Incubate the plates at an appropriate temperature for 3-7 days.
-
Measure fungal growth inhibition, typically by assessing optical density at 600 nm.
-
Calculate the half-maximal effective concentration (EC₅₀) for each compound against each pathogen.
Protocol: In Vitro Herbicidal Assay (Seed Germination and Early Growth)
-
Prepare a range of concentrations of the test compound in an agar-based medium.
-
Dispense the medium into petri dishes.
-
Place seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the surface of the agar.
-
Seal the dishes and incubate under controlled light and temperature conditions.
-
After 7-14 days, assess germination rates and measure root and shoot length.
-
Determine the concentration required for 50% growth reduction (GR₅₀).
Tier 2: Greenhouse Evaluation of Promising "Hits"
Compounds that show significant activity in the in vitro screens are advanced to greenhouse trials to assess their efficacy under more realistic conditions and to evaluate for any phytotoxicity to crop plants.
Protocol: Greenhouse Fungicide Trial (Preventative Application)
-
Grow host plants (e.g., tomato, wheat) to a suitable growth stage in pots.
-
Prepare spray formulations of the test compound at various application rates.
-
Apply the formulations to the plants until runoff.
-
After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.
-
Maintain the plants in a controlled greenhouse environment with optimal conditions for disease development.
-
After a set incubation period (e.g., 7-10 days), visually assess disease severity using a rating scale.
-
Compare the disease levels on treated plants to those on untreated and commercially treated control plants.
Protocol: Greenhouse Herbicide Trial (Post-emergence Application)
-
Sow seeds of various weed and crop species in flats or pots.
-
Allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).
-
Apply the test compound as a foliar spray at different rates.
-
Observe the plants for signs of herbicidal damage (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.
-
Rate the efficacy of the compound on a scale of 0% (no effect) to 100% (complete kill) for each species.
Conclusion
This compound is a powerful and versatile starting material in the discovery of novel agrochemicals. Its well-defined reactivity allows for the systematic synthesis of diverse compound libraries. The protocols outlined in this guide provide a framework for the synthesis of a representative pyridine carboxamide fungicide candidate and its subsequent biological evaluation. This integrated approach of targeted synthesis and tiered screening is fundamental to the modern agrochemical discovery process.
References
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid and Its Derivatives
An Application Note for Medicinal Chemists and Synthetic Organic Chemists
Abstract: 2,6-Dibromopyridine-4-carboxylic acid and its derivatives are pivotal building blocks in contemporary drug discovery and materials science. The dual bromine atoms serve as versatile synthetic handles for cross-coupling reactions, while the carboxylic acid moiety allows for the straightforward formation of esters, amides, and other functional groups. This guide provides a comprehensive, step-by-step protocol for the synthesis of the core this compound scaffold, starting from the accessible precursor, Chelidamic acid. Furthermore, it details robust methodologies for converting the parent acid into valuable ester and amide derivatives, offering researchers a clear pathway to novel molecular architectures.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged heterocycle in medicinal chemistry, appearing in numerous blockbuster drugs. Strategic functionalization of this ring system is key to modulating the physicochemical and pharmacological properties of a molecule. The 2,6-dibromo-4-carboxy-substituted pyridine, in particular, offers a trifecta of synthetic advantages. The bromine atoms at the 2- and 6-positions are ripe for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and amino substituents. Concurrently, the carboxylic acid at the 4-position provides a reliable anchor point for constructing amide and ester libraries, which are fundamental in establishing structure-activity relationships (SAR). This combination makes this compound a high-value intermediate for generating complex molecules with potential therapeutic applications.[1][2]
Overall Synthetic Strategy
The synthesis of the target compound and its derivatives follows a logical, multi-step sequence. The strategy is designed around the use of commercially available or easily prepared starting materials, proceeding through key intermediates to the final products. This workflow ensures efficiency and scalability for research and development applications.
Caption: Overall workflow for the synthesis of the target acid and its derivatives.
Part I: Synthesis of this compound
This section details the three-stage synthesis of the core molecule from a readily available precursor.
Stage 1: Synthesis of Chelidamic Acid (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid)
Expert Rationale: The synthesis begins with the conversion of a γ-pyrone (Chelidonic acid) to a γ-pyridone (Chelidamic acid). This foundational step establishes the core nitrogen-containing heterocyclic ring. The reaction, an ammonolysis, involves the nucleophilic attack of ammonia on the pyrone ring, leading to ring-opening and subsequent recyclization to replace the ring oxygen with a nitrogen atom.[3] This method is well-established and provides high yields of the pyridone precursor.[4][5]
Caption: Experimental workflow for the synthesis of Chelidamic acid.
Protocol 1: Synthesis of Chelidamic Acid
| Reagent/Material | Molar Eq. | Quantity | Notes |
| Diethyl acetonedicarboxylate | 1.0 | (e.g., 40.4 g, 0.2 mol) | Starting material for Chelidonic acid |
| 30% Aqueous Ammonia | ~10 | ~400 mL | Use in a well-ventilated fume hood |
| Activated Carbon | Catalytic | ~2 g | For decolorization |
| 37% Hydrochloric Acid | As needed | As needed | For acidification to pH 1 |
| Deionized Water | - | As needed | For reaction and washing |
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of the starting material (e.g., from diethyl acetonedicarboxylate to form Chelidonic acid in situ, or use commercially available Chelidonic acid). Cool the vessel to 0 °C using an ice bath.
-
Ammonolysis: Slowly add the 30% aqueous ammonia solution dropwise to the reaction mixture over a period of approximately 1 hour, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 48 hours to ensure the reaction goes to completion.[5]
-
Workup: Remove the excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add 50-100 mL of deionized water and a small amount of activated carbon. Heat the mixture to reflux for 15 minutes to decolorize the solution.[4][5]
-
Isolation: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool to room temperature.
-
Precipitation: Slowly add 37% HCl to the filtrate while stirring until the pH reaches 1. A white solid will precipitate out of the solution.
-
Final Product: Collect the white solid by vacuum filtration, wash it several times with cold deionized water, and dry it under vacuum for at least 16 hours. A typical yield is around 98%.[4][5]
Stage 2 & 3: Chlorination and Halogen Exchange
Expert Rationale: This two-part stage transforms the stable pyridone into the target dibromo-acid.
-
Chlorination: Chelidamic acid exists in tautomeric equilibrium with its 4-hydroxy form. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are potent chlorinating agents that convert the hydroxyl/keto group at the 4-position and the carboxylic acid groups at the 2- and 6-positions into chlorides. Subsequent controlled hydrolysis selectively converts the more reactive 4-acyl chloride back to a carboxylic acid, yielding 2,6-dichloropyridine-4-carboxylic acid.[6]
-
Halogen Exchange: The C-Cl bonds at the 2- and 6-positions of the electron-deficient pyridine ring are susceptible to nucleophilic substitution. By heating the dichloro intermediate in a strong acid like hydrobromic acid (HBr), a halogen exchange reaction occurs, replacing the chlorine atoms with bromine to yield the final product.[7][8]
Protocol 2: Synthesis of this compound
Note: This protocol combines chlorination and halogen exchange concepts from related pyridine syntheses. Researchers should optimize conditions based on their specific laboratory setup.
| Reagent/Material | Purpose | Notes |
| Chelidamic Acid | Starting Material | From Protocol 1 |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Highly corrosive and toxic. Handle with extreme care. |
| Hydrobromic Acid (48%) | Brominating Agent | Corrosive. Use in a well-ventilated fume hood. |
| Acetic Acid | Solvent | For halogen exchange reaction |
Step-by-Step Procedure:
-
Chlorination: In a flask equipped with a reflux condenser and gas trap, carefully add Chelidamic acid to an excess of thionyl chloride. Gently reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup (Chlorination): Carefully quench the reaction by slowly adding it to ice water. The intermediate, 2,6-dichloropyridine-4-carboxylic acid, will precipitate. Filter the solid, wash with water, and dry.
-
Halogen Exchange: Place the dried 2,6-dichloropyridine-4-carboxylic acid into a flask with a mixture of 48% HBr and acetic acid.[7]
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) for 8-12 hours.[7] Monitor the reaction for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture and pour it onto ice. The crude this compound will precipitate.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity.
Part II: Synthesis of Functional Derivatives
The synthesized this compound is a platform for creating diverse chemical libraries. The following protocols outline the synthesis of two key classes of derivatives: esters and amides.
A. Esterification
Expert Rationale: Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is effective but can require harsh conditions.[9] A milder and often more efficient method involves a two-step process: first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.[10] This approach avoids strong acids and typically proceeds at lower temperatures.
Caption: Workflow for the synthesis of esters via the acyl chloride intermediate.
Protocol 3: General Procedure for Ester Synthesis
Step-by-Step Procedure:
-
Acyl Chloride Formation: Suspend this compound (1.0 eq) in thionyl chloride (5-10 eq). Add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.
-
Solvent Removal: After cooling, remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) or THF. Cool the solution to 0 °C.
-
Alcohol Addition: Add the desired alcohol (1.1 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[10]
-
Purification: Purify the crude ester by column chromatography on silica gel.
B. Amide Coupling
Expert Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is inefficient due to acid-base neutralization. Therefore, the carboxylic acid must be "activated". This is achieved using coupling reagents, which convert the carboxylate's hydroxyl group into a better leaving group. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), generate a highly reactive acyl-uronium or active ester intermediate in situ. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond under mild conditions, preserving sensitive functional groups.[11][12]
| Coupling Reagent | Class | Key Features |
| HATU | Uronium Salt | High efficiency, fast reaction times, low racemization. |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, cost-effective, widely used. |
| DCC | Carbodiimide | Forms insoluble DCU byproduct, effective but requires filtration.[13] |
Protocol 4: General Procedure for Amide Synthesis using HATU
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by column chromatography or recrystallization.
Characterization and Safety
Characterization: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to verify the molecular structure and functional groups.[14]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
-
Reagents such as thionyl chloride, phosphorus pentabromide, and hydrobromic acid are highly corrosive and toxic. Handle them with extreme caution and have appropriate quench/neutralization solutions ready.
-
Brominated organic compounds may be hazardous; consult the Safety Data Sheet (SDS) for each compound before use.[15]
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. CAS 55304-85-3: 2,6-Dibromo-3-pyridinecarboxylic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,6-Dibromopyridine-4-carboxylic acid (also known as 2,6-dibromoisonicotinic acid).[1] This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product.
I. Overview of Synthetic Strategies
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates and functional materials. The strategic placement of bromine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block. While several synthetic routes exist, they each present unique challenges and optimization opportunities.
A common and effective starting material for this synthesis is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This approach typically involves a two-step process: the formation of a diester intermediate, followed by hydrazinolysis. Another potential route involves the direct bromination of a suitable pyridine derivative.
Core Reaction Pathway from Chelidamic Acid
The synthesis commencing from chelidamic acid is a widely adopted method. The initial step involves the conversion of the dicarboxylic acid to its corresponding diester, for example, dimethyl 4-bromopyridine-2,6-dicarboxylate. This is often achieved by reacting chelidamic acid with an alcohol, such as anhydrous methanol, in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[2] The subsequent step, hydrazinolysis, converts the diester to the desired carbohydrazide.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Diester Intermediate
Q: I am experiencing a low yield during the esterification of chelidamic acid. What are the likely causes and how can I improve it?
A: Low yields in the formation of the diester intermediate, such as dimethyl 4-bromopyridine-2,6-dicarboxylate, can often be traced back to incomplete reaction or side reactions. Here are the primary factors to consider:
-
Incomplete Acyl Chloride Formation: If using thionyl chloride to generate the diacyl chloride in situ, ensure a sufficient excess is used and that the reaction proceeds until gas evolution (SO2 and HCl) ceases. This indicates the complete conversion of the carboxylic acid groups.
-
Presence of Water: The reaction is highly sensitive to moisture. Any water present can hydrolyze the acyl chloride intermediate back to the carboxylic acid.[3] Ensure all glassware is flame-dried, and use anhydrous solvents. Anhydrous methanol is crucial for the esterification step.
-
Insufficient Reaction Time or Temperature: The esterification reaction may require prolonged reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inefficient Neutralization: During the workup, incomplete neutralization of the acidic reaction mixture can lead to product loss. Use a saturated sodium bicarbonate solution to thoroughly neutralize any remaining acid.[2]
Problem 2: Impure Final Product
Q: My final this compound product is impure. What are the common impurities and how can I purify it?
A: Impurities in the final product can arise from unreacted starting materials, partially reacted intermediates, or byproducts.
-
Common Impurities:
-
Mono-ester or Unreacted Diester: Incomplete hydrazinolysis can leave behind the starting ester or a mono-hydrazide intermediate.
-
Starting Materials: Traces of chelidamic acid or its esterified precursor may carry through the synthesis.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system, such as ethanol or an ethanol/water mixture, should be used.
-
Thorough Washing: During filtration, wash the collected solid thoroughly with a cold solvent, like cold ethanol, to remove soluble impurities.[3]
-
Problem 3: Difficulty in Inducing Precipitation/Crystallization
Q: I am having trouble getting my product to precipitate out of the solution. What techniques can I use to induce crystallization?
A: If the product is highly soluble in the reaction solvent, inducing precipitation can be challenging. Consider the following methods:
-
Cooling the Reaction Mixture: Lowering the temperature of the solution will decrease the solubility of the product and promote precipitation.
-
Adding a Co-solvent: If the reaction is in a polar solvent, the addition of a less polar co-solvent can reduce the product's solubility.
-
Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature can encourage the formation of well-defined crystals.
-
Solvent Exchange: If the product is highly soluble, consider removing the reaction solvent under reduced pressure and redissolving the residue in a solvent where the product is known to be less soluble.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for the synthesis?
A1: The optimal stoichiometry can vary depending on the specific protocol. However, for the esterification step using thionyl chloride, a molar excess of thionyl chloride is recommended to ensure complete conversion of the carboxylic acid groups. For the subsequent hydrazinolysis, an excess of hydrazine hydrate is typically used to drive the reaction to completion.[2] It is advisable to perform small-scale optimization experiments to determine the ideal ratios for your specific conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the esterification and hydrazinolysis steps.[2] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the starting material and the formation of the product.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, while the route from chelidamic acid is common, other methods exist. For instance, the direct bromination of 2,6-dichloropyridine can yield 2,6-dibromopyridine, which could then potentially be carboxylated at the 4-position.[4][5] However, these routes may present their own challenges with regioselectivity and reaction conditions.
Q4: What are the key safety precautions to take during this synthesis?
A4: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine hydrate is also toxic and a suspected carcinogen; handle it with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
IV. Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is adapted from standard procedures for the synthesis of similar pyridine dicarboxylates.[2]
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or a catalytic amount of sulfuric acid to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
Protocol 2: Synthesis of 2,6-Dibromopyridine-4-carbohydrazide
This protocol is a standard procedure for the conversion of esters to hydrazides.[2]
-
Dissolve the dimethyl 4-bromopyridine-2,6-dicarboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. The product is expected to precipitate out of the solution upon formation.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble byproducts.
-
Dry the product under vacuum.
V. Data Summary and Visualization
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, presence of moisture | Use excess reagents, ensure anhydrous conditions, monitor with TLC |
| Impure Product | Unreacted starting materials, byproducts | Recrystallization, thorough washing of the product |
| Precipitation Issues | High product solubility | Cooling, addition of a co-solvent, slow evaporation |
Diagram 1: Troubleshooting Workflow
This diagram illustrates a logical workflow for addressing common issues during the synthesis.
References
Common side products in the synthesis of 2,6-Dibromopyridine-4-carboxylic acid
Introduction: Welcome to the technical support guide for the synthesis of 2,6-Dibromopyridine-4-carboxylic acid (also known as 2,6-dibromoisonicotinic acid).[1][2] This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials. However, its multi-step synthesis presents several challenges, often leading to a mixture of closely related impurities that can be difficult to separate. This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab, focusing on the mechanistic origins of side products and providing field-proven strategies for their mitigation.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, which typically proceeds via the bromination of a 4-substituted pyridine followed by oxidation.
Q1: My final product is contaminated with a significant amount of 2,6-dibromopyridine. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mechanism
The presence of 2,6-dibromopyridine is almost certainly due to the decarboxylation of your desired product. Pyridinecarboxylic acids can lose CO2, particularly under harsh thermal conditions.[3][4] The reaction is often catalyzed by high temperatures and can be influenced by the pH of the reaction medium.[5][6] In some industrial oxidation processes of similar molecules, decarboxylation is a noted side reaction leading to pyridine byproducts.[7]
The proposed mechanism involves the protonation of the pyridine nitrogen, which facilitates the elimination of carbon dioxide. The stability of the resulting pyridyl anion intermediate plays a key role.
Troubleshooting & Prevention Protocol:
-
Temperature Control During Oxidation: This is the most critical factor. If you are oxidizing 2,6-dibromo-4-methylpyridine, avoid excessive heating. Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Work-up Conditions: During work-up, avoid prolonged heating in strongly acidic or basic solutions. Neutralize the reaction mixture promptly but carefully, ensuring the temperature does not spike.
-
Purification Strategy: If decarboxylation has already occurred, purification can be challenging due to similar polarities. Consider converting the carboxylic acid to a salt (e.g., with sodium bicarbonate) to leverage solubility differences. The neutral 2,6-dibromopyridine byproduct will remain in the organic phase, while the sodium salt of your product will move to the aqueous phase. Re-acidification of the aqueous layer will then precipitate the pure desired acid.
Q2: During the oxidation of 2,6-dibromo-4-methylpyridine, I've isolated a byproduct I believe is the corresponding aldehyde. How can I drive the reaction to the carboxylic acid?
A2: Root Cause Analysis & Mechanism
This is a classic case of incomplete oxidation . The oxidation of a methyl group to a carboxylic acid is a stepwise process that proceeds through alcohol and aldehyde intermediates (Ar-CH₃ → Ar-CH₂OH → Ar-CHO → Ar-COOH). If the oxidant is not strong enough, is used in insufficient stoichiometric amounts, or the reaction time is too short, the reaction can stall at the aldehyde stage (2,6-Dibromopyridine-4-carbaldehyde).
Troubleshooting & Prevention Protocol:
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., KMnO₄, CrO₃, or nitric acid).[8] A stoichiometric amount is often insufficient to drive the reaction to completion.
-
Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the aldehyde spot is no longer visible.
-
Choice of Oxidant: If the issue persists, consider a more potent oxidizing agent or a different catalytic system. For instance, vapor-phase oxidation over V-Ti-O catalysts has been shown to be effective for converting 4-picoline to isonicotinic acid, though this requires specialized equipment.[9] For lab scale, a stronger permanganate solution or longer reflux times may be necessary.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common precursor for this synthesis? | The most frequently used laboratory precursor is 2,6-dibromo-4-methylpyridine .[10][11] This compound allows for a relatively straightforward final oxidation step. It is typically synthesized by the dibromination of 4-methylpyridine. |
| My initial bromination of 4-methylpyridine is giving me mono-brominated and other isomeric impurities. How do I improve selectivity? | This is a common regioselectivity issue. To favor 2,6-dibromination, ensure you use at least two equivalents of the brominating agent. Running the reaction at low temperatures can sometimes minimize the formation of undesired isomers like 3-bromo-4-methylpyridine.[12] Over-bromination leading to tribrominated species can occur with excess brominating agent or prolonged reaction times.[12] |
| What are the best general purification techniques for the final product? | Recrystallization is the most effective method for purifying the final this compound. Due to its acidic nature, an acid-base extraction during the work-up (as described in A1) is highly recommended to remove neutral impurities prior to the final recrystallization step. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Oxidation of 2,6-dibromo-4-methylpyridine and key side products.
Caption: Bromination of 4-methylpyridine and potential side products.
Protocol: Oxidation of 2,6-Dibromo-4-methylpyridine
This protocol provides a generalized procedure for the oxidation step. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it involves strong oxidizing agents and potentially hazardous materials.
Materials:
-
2,6-Dibromo-4-methylpyridine[13]
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dibromo-4-methylpyridine (1.0 eq) in deionized water.
-
Acidification: Slowly and carefully add concentrated sulfuric acid while stirring in an ice bath to control the exothermic reaction.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (approx. 3.0-4.0 eq) portion-wise over 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 80-90°C.
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the disappearance of the starting material by TLC (a 3:1 Hexanes:Ethyl Acetate system is a good starting point).
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Isolation: Cool the resulting clear solution in an ice bath. The desired this compound should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. myuchem.com [myuchem.com]
- 11. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2,6-Dibromo-4-methylpyridine | VSNCHEM [vsnchem.com]
Technical Support Center: Suzuki Coupling Reactions with 2,6-Dibromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the more challenging yet synthetically valuable transformations: the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridines. The unique electronic properties and coordinating ability of the pyridine nitrogen atom introduce specific challenges not always encountered with standard aryl halides. This document is structured to address these issues in a direct, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Category 1: Low Yield & Poor Conversion
Question 1: My Suzuki coupling with 2,6-dibromopyridine is resulting in low yield or failing completely. What are the most common culprits?
Low conversion is the most frequent issue and can stem from several sources. Given the challenging nature of 2-halopyridine substrates, a systematic check is essential.
-
Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate directly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and preventing the crucial oxidative addition step. This is a primary reason 2-halopyridines are considered challenging substrates.[1]
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of a pyridine ring can be less reactive than in other aryl systems due to electronic effects. Oxidative addition of the palladium(0) catalyst to this bond is often the rate-determining step of the catalytic cycle.[1] If this step is slow, the overall reaction will be sluggish.
-
Reagent Purity and Integrity:
-
Palladium Catalyst: Palladium(0) species are sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to inactive palladium oxides (palladium black). Ensure your Pd source, whether a pre-catalyst like Pd₂(dba)₃ or a complex like Pd(PPh₃)₄, is active.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition via protodeboronation, especially if they are electron-deficient heteroaryl boronic acids.[1][2] Pinacol esters are generally more stable but can still hydrolyze.[3][4][5]
-
Base: Inorganic bases can absorb moisture from the air. Using an old or improperly stored base can introduce unwanted water, which facilitates side reactions.
-
-
Inadequate Inert Atmosphere: This is a critical but often overlooked factor. Even small amounts of oxygen can significantly hamper the reaction. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire process.
Below is a general workflow for troubleshooting these initial problems.
Question 2: How do I select the optimal palladium catalyst and ligand for 2,6-dibromopyridine?
This is the most critical parameter for success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class. The key is to use a ligand that accelerates the rate-limiting oxidative addition while preventing catalyst inhibition by the pyridine nitrogen.
The solution lies in using sterically bulky and electron-rich phosphine ligands. [1][6]
-
Steric Bulk: A large ligand creates a "cone" around the palladium atom, physically blocking the pyridine nitrogen from coordinating and deactivating the catalyst.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its oxidative addition into the C-Br bond.
A small screen of different palladium sources and ligands is often the most effective approach.
| Ligand Name | Structure | Key Features & Typical Use Case |
| SPhos | Buchwald Ligand | Excellent general ligand for heteroaryl couplings. High activity and good stability. Often a top choice for initial screening.[6] |
| XPhos | Buchwald Ligand | Very bulky and electron-rich. Effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[6] |
| RuPhos | Buchwald Ligand | Similar to SPhos and XPhos, offers another highly active option for difficult substrates.[1] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | A very electron-rich and sterically demanding ligand. Can be highly effective but is also air-sensitive (often handled as its HBF₄ salt).[7] |
Recommended Catalyst Systems:
-
Pd₂(dba)₃ / Ligand: A common and effective system where Pd₂(dba)₃ serves as a source of Pd(0). Allows for flexible choice of phosphine ligand.[8]
-
Pd(OAc)₂ / Ligand: Palladium acetate is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. It is often used with the same class of bulky phosphine ligands.[7]
-
Pre-formed Catalysts: PEPPSI-type pre-catalysts or those incorporating N-heterocyclic carbenes (NHCs) can also be highly effective, particularly for mono-arylation.[9][10]
Category 2: Selectivity (Monosubstitution vs. Disubstitution)
Question 3: My goal is selective monosubstitution, but the reaction proceeds to the 2,6-disubstituted product. How can I control the selectivity?
Achieving selective monosubstitution requires careful control over stoichiometry and reaction conditions to favor the first coupling over the second. The C-Br bond of the monosubstituted product, 2-bromo-6-arylpyridine, is generally less reactive than in the starting 2,6-dibromopyridine, but disubstitution can readily occur if the conditions are not controlled.
Strategies for Monosubstitution:
-
Stoichiometry is Key: Use the boronic acid as the limiting reagent. Start with 1.0 to 1.1 equivalents of the boronic acid relative to the 2,6-dibromopyridine.
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C instead of 100-110 °C). This increases the kinetic difference between the first and second coupling events.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the disubstituted product.
-
Catalyst Choice: Some catalyst systems, particularly those based on N-heterocyclic carbene (NHC) ligands, have been reported to provide excellent selectivity for mono-arylation.[11]
Question 4: How can I ensure the reaction goes to complete disubstitution?
For synthesizing symmetrical 2,6-diarylpyridines, the goal is to drive the reaction to completion.
Strategies for Disubstitution:
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid. A common starting point is 2.2 to 2.5 equivalents to ensure both positions react completely.
-
Higher Temperature & Longer Time: Use higher temperatures (e.g., 100-110 °C) and allow the reaction to run for an extended period (e.g., 12-24 hours) to ensure the less reactive second coupling proceeds to completion.
-
Sufficient Catalyst Loading: Do not use an excessively low catalyst loading, as catalyst decomposition over a long reaction time could stall the reaction before it is complete. 1-2 mol% of Pd is typical.
Category 3: Common Side Reactions
Question 5: I am observing a significant amount of 2-bromopyridine or pyridine as a byproduct. What is this dehalogenation reaction and how can I minimize it?
This side reaction, known as hydrodehalogenation or simply dehalogenation, is the replacement of a bromine atom with a hydrogen atom.[12] It is a common issue with electron-deficient and N-heterocyclic halides.[12][13]
Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[9][12] This Pd-H species can then participate in the catalytic cycle, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product.
How to Minimize Dehalogenation:
-
Choice of Base: Some bases are more prone to generating hydride species. If dehalogenation is severe with bases like NaOH or K₂CO₃ in the presence of water, switching to a non-hydroxide base under anhydrous conditions, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), can be effective.
-
Solvent System: Avoid alcohol-based solvents, which can be a source of hydrides. Anhydrous ethereal solvents like dioxane or toluene are generally preferred.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, can sometimes lead to cleaner reactions with less dehalogenation compared to boronic acids.[1]
-
Protecting Groups: For certain N-H containing heterocycles (e.g., pyrroles, indoles), dehalogenation can be suppressed by protecting the N-H group.[12][14]
Question 6: My boronic acid starting material is disappearing, but I'm not getting the desired product. What is happening?
This is likely due to protodeboronation , a side reaction where the C-B bond of the boronic acid (or ester) is cleaved by a proton source (like water) to give the corresponding arene.[2] This reaction is often catalyzed by the base used in the Suzuki coupling.
| Boron Reagent | Relative Stability | Comments |
| Boronic Acids | Moderate | Prone to protodeboronation and formation of cyclic boroxine anhydrides.[3] |
| Pinacol Boronate Esters | High | More stable to protodeboronation than boronic acids. Can often be purified by chromatography. Widely used.[2][3] |
| Potassium Trifluoroborates | High | Crystalline, highly stable salts. Less prone to protodeboronation and homocoupling.[1][15] |
| MIDA Boronate Esters | Very High | Exceptionally stable, allowing for "slow release" of the active boronic acid under reaction conditions. Ideal for complex syntheses. |
How to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Switching from a boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt is the most effective solution.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base, if protodeboronation is a major issue, switching to an anhydrous solvent and a base like K₃PO₄ can help.
-
Base Selection: The rate of protodeboronation is base-dependent. A screen of bases (e.g., K₃PO₄ vs K₂CO₃ vs CsF) may reveal an optimal choice for your specific substrate.
Experimental Protocol: General Procedure for Condition Screening
This protocol describes a small-scale screen to quickly identify effective conditions for the mono-arylation of 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
Arylboronic acid or pinacol ester
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vials with screw caps and septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add 2,6-dibromopyridine (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.22 mmol, 1.1 equiv), and the base (0.4 mmol, 2.0 equiv) to a reaction vial containing a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., 0.004 mmol Pd, 2 mol%) and the ligand (e.g., 0.0088 mmol, 4.4 mol%). Add this catalyst mixture to the main reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., 2 mL) to the vial.
-
Degassing (if not in a glovebox): Seal the vial with a septum cap. Purge the headspace with inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture, dilute it, and analyze by LC-MS or TLC to determine the ratio of starting material, monosubstituted product, and disubstituted product.
-
Optimization: Repeat the procedure, changing one variable at a time (e.g., ligand, base, solvent, temperature) to find the optimal conditions for your specific substrate combination.
This systematic approach will allow you to efficiently navigate the challenges of Suzuki couplings with 2,6-dibromopyridines and achieve your desired synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Improving regioselectivity in reactions of 2,6-Dibromopyridine-4-carboxylic acid
Welcome to the technical support guide for 2,6-Dibromopyridine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of this versatile building block. The symmetrical nature of the two bromine atoms presents a unique synthetic challenge, where controlling the reaction at either the C2 or C6 position is paramount for success.
This guide provides in-depth, field-proven insights into the underlying principles governing regioselectivity and offers practical, step-by-step troubleshooting advice for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions of this compound so challenging?
The primary challenge arises from the electronic and steric similarity of the C2 and C6 positions. Both carbons are adjacent (alpha) to the electron-withdrawing pyridine nitrogen, making them highly activated and electronically comparable. This often leads to mixtures of mono-substituted products (at C2 or C6) and di-substituted byproducts, complicating purification and reducing the yield of the desired isomer. The key to selectivity lies in exploiting subtle differences in reactivity by carefully controlling reaction parameters[1][2].
Q2: Intrinsically, is the C2 or C6 position more reactive?
For 2,6-dibromopyridine, the two positions are electronically equivalent. However, the presence of the carboxylic acid at the C4 position does not break this symmetry. Therefore, intrinsic reactivity is identical. Selectivity must be induced by external factors, such as the choice of catalyst, ligands, or the steric bulk of the incoming reagent.
Q3: How does the carboxylic acid group at the C4 position influence regioselectivity?
The carboxylic acid group is a powerful modulator of reactivity. While it is an electron-withdrawing group that influences the overall electron density of the pyridine ring, its most significant role is often as a potential coordinating group[3]. It can interact with the metal center of a catalyst (e.g., Palladium), forming a chelate that can direct the catalyst to one of the ortho positions (C3/C5) for C-H activation, or influence the reactivity at C2/C6 in cross-coupling reactions through space[4][5]. This directing effect is highly dependent on the specific catalyst system and reaction conditions employed.
Q4: What are the most common reactions where controlling regioselectivity is critical?
Regiocontrol is crucial in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions which are fundamental to modern drug discovery. These include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a bromide by a nucleophile.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Controlling the site of reaction in cross-coupling is a multi-parameter problem. The following guides break down common issues and provide actionable solutions based on mechanistic principles.
Workflow for Troubleshooting Regioselectivity
Before diving into specific reaction types, consider this general workflow when encountering poor selectivity.
Caption: General troubleshooting workflow for regioselectivity issues.
Suzuki-Miyaura Cross-Coupling
Problem: Poor selectivity leading to a mixture of 2- and 6-aryl products, along with significant formation of the 2,6-diaryl byproduct.
Root Cause Analysis: The outcome of Suzuki-Miyaura coupling is highly sensitive to the nature of the active Pd(0) catalyst in solution. The number of phosphine ligands coordinated to the palladium center dictates its steric environment and electronic properties. This catalyst "speciation" can be the difference between a selective and unselective reaction. For dihalopyridines, mononuclear palladium species often favor reaction at one position, while multinuclear clusters or nanoparticles can favor another[2][6][7][8].
Solutions & Protocols:
-
Manipulate the Ligand-to-Palladium Ratio: This is the most critical parameter for influencing selectivity.
-
To Favor Mono-substitution: Start with a higher ligand-to-palladium ratio (e.g., 4:1 PPh₃:Pd). This generally favors the formation of mononuclear PdL₂ or PdL₃ species, which are often more selective[7].
-
To Potentially Invert Selectivity: Carefully lowering the ligand-to-palladium ratio (e.g., ≤2.5:1 PPh₃:Pd) can promote the formation of different catalytic species that may exhibit inverted or enhanced selectivity[6]. This requires careful optimization as it can also lead to catalyst decomposition.
-
-
Vary Ligand Sterics and Electronics:
-
Bulky Ligands: Employing sterically demanding, electron-rich monodentate ligands like tBu₃P, XPhos, or SPhos can enhance selectivity. The bulk can create a steric bias that differentiates the two bromine positions, especially after the first substitution, thus preventing the second.
-
Bidentate Ligands: Ligands like dppf or BINAP can provide a more defined and stable coordination sphere around the palladium, which can improve selectivity and prevent catalyst deactivation[9].
-
-
Optimize the Base and Solvent System:
-
A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often preferred for mono-substitution as stronger bases (e.g., K₃PO₄, KOH) can accelerate the reaction rate, sometimes to the detriment of selectivity.
-
The solvent can influence catalyst stability and solubility. Aprotic polar solvents like 1,4-dioxane or DMF are common, but nonpolar solvents like toluene should also be screened.
-
Table 1: Recommended Starting Conditions for Selective Mono-Arylation
| Parameter | Condition A (General Selectivity) | Condition B (Alternative for Difficult Substrates) |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | PPh₃ (4 eq. to Pd) | SPhos (2 eq. to Pd) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) |
| Temperature | 80-100 °C | 90-110 °C |
Buchwald-Hartwig Amination
Problem: Difficulty achieving selective mono-amination; formation of the di-aminated product is a major issue.
Root Cause Analysis: The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki coupling[9][10]. A key feature of this reaction on dihalopyridines is that the introduction of the first electron-donating amino group deactivates the ring towards further oxidative addition[11]. This inherent electronic effect makes mono-amination generally more feasible than mono-arylation. However, forcing conditions can still lead to the di-substituted product.
Solutions & Protocols:
-
Leverage Substrate Control (SNAr pathway): For many primary and secondary amines, the first substitution can occur via a nucleophilic aromatic substitution (SNAr) mechanism, which may not even require a catalyst[12][13]. Heating 2,6-dibromopyridine with an excess of the amine in a polar aprotic solvent like DMF or NMP can often yield the mono-aminated product selectively. The second substitution is significantly slower due to the newly introduced electron-donating group[12].
-
Use a Copper Catalyst: Copper-catalyzed C-N coupling (Ullmann-type reaction) can be an excellent method for controlled mono-amination of 2,6-dibromopyridine[14].
-
Protocol: Use CuI (5-10 mol%) with a suitable ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine, a base like K₂CO₃ or Cs₂CO₃, and a solvent like DMF or DMSO at elevated temperatures (100-140 °C).
-
-
Optimize the Palladium-Catalyzed Reaction:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that facilitate C-N reductive elimination at lower temperatures.
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required. Use it in slight excess (1.1-1.5 eq.).
-
Temperature Control: Start at room temperature and slowly increase the heat. Often, the mono-amination will proceed at a lower temperature than the di-amination. Monitor the reaction closely by TLC or LC-MS.
-
Table 2: Recommended Conditions for Selective Mono-Amination
| Parameter | Condition A (Pd-Catalyzed) | Condition B (Cu-Catalyzed) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | CuI (10 mol%) |
| Ligand | RuPhos (4 mol%) | N,N'-Dimethylethylenediamine (20 mol%) |
| Base | NaOtBu (1.5 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | Toluene or Dioxane | DMF or DMSO |
| Temperature | 60-80 °C | 110-130 °C |
Sonogashira Coupling
Problem: Over-reaction to form the 2,6-dialkynylpyridine and significant homocoupling of the alkyne (Glaser coupling).
Root Cause Analysis: The Sonogashira reaction involves a dual Pd/Cu catalytic cycle[15][16]. The high reactivity of the C-Br bonds in 2,6-dibromopyridine makes it susceptible to double addition. The copper co-catalyst, while essential for the main cycle, also promotes the undesirable oxidative homocoupling of the terminal alkyne.
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the terminal alkyne (e.g., 1.2 : 1) to favor mono-substitution.
-
Use Copper-Free Conditions: The most effective way to prevent Glaser homocoupling is to eliminate the copper co-catalyst. Several modern protocols work efficiently without it.
-
Protocol: Use a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) with a strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which also acts as the solvent or co-solvent. The reaction may require slightly higher temperatures (60-80 °C) but is much cleaner.
-
-
Optimize the Standard Conditions:
-
Catalyst: Use PdCl₂(PPh₃)₂ (2-3 mol%) and CuI (1-2 mol%). Keeping the copper loading to a minimum is crucial.
-
Base/Solvent: An amine base like TEA or piperidine in a solvent like THF or DMF is standard. Ensure all reagents and solvents are rigorously deoxygenated by sparging with nitrogen or argon, as oxygen promotes the homocoupling side reaction.
-
Temperature: Run the reaction at the lowest temperature possible, starting at room temperature.
-
Table 3: Recommended Conditions for Selective Mono-Alkynylation
| Parameter | Condition A (Copper-Free) | Condition B (Optimized Standard) |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Cu Source | None | CuI (1 mol%) |
| Base | DIPEA (3.0 eq.) | TEA (3.0 eq.) |
| Solvent | THF or DMF | THF |
| Temperature | 50-70 °C | Room Temperature to 40 °C |
Nucleophilic Aromatic Substitution (SNAr)
Problem: The reaction is sluggish, or forcing conditions lead to the di-substituted product.
Root Cause Analysis: SNAr reactions proceed through a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the reaction rate. For pyridines, attack at the C2 and C6 positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom[17]. While the C-Br bonds are activated, the first substitution introduces an electron-donating group (e.g., -OR, -NR₂) that deactivates the ring, making the second substitution significantly more difficult[12].
Caption: Relative activation energies in sequential SNAr.
Solutions & Protocols:
-
Choose a Strong Nucleophile: The reaction rate is directly proportional to the strength of the nucleophile. Thiolates (RS⁻) and alkoxides (RO⁻) are generally more effective than amines.
-
Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They are highly polar, which helps to stabilize the charged Meisenheimer intermediate, but they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.
-
Control Temperature and Time: This is the simplest way to achieve mono-substitution.
-
Start the reaction at a moderate temperature (e.g., 50-80 °C) and monitor its progress carefully by TLC or LC-MS.
-
Stop the reaction as soon as the starting material is consumed to prevent the slower second substitution from occurring. If the reaction is sluggish, a moderate increase in temperature is preferable to a very long reaction time.
-
-
Microwave Irradiation: For sluggish reactions, microwave heating can be highly effective. It can dramatically reduce reaction times from hours to minutes, often providing cleaner conversions and preventing byproduct formation that can occur over extended heating periods[12][13].
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing debromination in 2,6-Dibromopyridine-4-carboxylic acid reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,6-Dibromopyridine-4-carboxylic acid (CAS 2016-99-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: debromination . By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.
Troubleshooting Guide: Unwanted Debromination
This section addresses specific issues you may encounter during your experiments. The primary challenge in using this compound is achieving selective functionalization without the loss of one or both bromine atoms, a side reaction known as hydrodehalogenation.[3][4]
Q1: My primary product is 2-bromopyridine-4-carboxylic acid or fully debrominated pyridine-4-carboxylic acid. What happened?
Answer: You are observing hydrodehalogenation, a common competing pathway in palladium-catalyzed cross-coupling reactions.[3] Instead of the desired bond formation (e.g., C-C or C-N), the C-Br bond is cleaved and replaced with a C-H bond. This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle.[5] This Pd-H intermediate can then react with your starting material or product, leading to the removal of a bromine atom.
The formation of these detrimental hydride species can originate from several sources within your reaction mixture:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.[6]
-
The Solvent: Alcoholic solvents (e.g., methanol, isopropanol) can be a source of hydrides through β-hydride elimination from a palladium alkoxide intermediate or via transfer hydrogenation.[7][8]
-
Water: Trace amounts of water can contribute to the formation of Pd-H species.[9]
-
Reagents: Some reagents, like formic acid or its salts, are intentionally used as hydride donors in reduction reactions and must be avoided.[4]
Q2: I'm performing a Suzuki-Miyaura coupling and observing significant debromination. What are the first parameters I should adjust?
Answer: For Suzuki-Miyaura couplings, the first and most critical parameters to investigate are the base and the solvent . The choice of base is paramount, as it must be strong enough to facilitate transmetalation with the boronic acid but not so strong as to promote Pd-H formation.[10][11]
| Parameter | Problematic Conditions | Recommended Solutions & Rationale |
| Base | Strong bases like NaOtBu, K OtBu, NaOH, or other alkoxides. | Switch to milder inorganic bases such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[5][12] These bases are less prone to generating hydride species while still being effective for the Suzuki reaction. |
| Solvent | Protic or alcoholic solvents (Methanol, Ethanol, Isopropanol). | Use anhydrous, degassed aprotic solvents . Common choices include 1,4-dioxane , toluene , or DMF .[13] Ensure solvents are rigorously dried to minimize water content. |
| Temperature | High temperatures (>100 °C) can accelerate debromination. | Lower the reaction temperature. Many modern catalyst systems are highly active and may allow for efficient coupling at temperatures between 60-80 °C . Monitor the reaction to find the lowest effective temperature. |
Q3: I've optimized the base and solvent for my Buchwald-Hartwig amination, but debromination persists. What should I try next?
Answer: In Buchwald-Hartwig aminations, after addressing the base and solvent, the next critical component to examine is the phosphine ligand . The ligand's steric and electronic properties dictate the stability of the palladium intermediates and the relative rates of productive C-N reductive elimination versus undesired hydrodehalogenation.[14][15][16]
An unproductive side reaction in the Buchwald-Hartwig mechanism involves beta-hydride elimination from the palladium-amide complex, which can lead to the formation of a Pd-H species and subsequent debromination.[14]
| Parameter | Problematic Conditions | Recommended Solutions & Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃). | Use bulky, electron-rich biaryl phosphine ligands . Examples include XPhos , SPhos , or BrettPhos .[16] These ligands promote the desired C-N reductive elimination, making it faster than competing decomposition or debromination pathways. |
| Base | NaOtBu is common but can be problematic. | If not already done, consider switching to LHMDS or Cs₂CO₃ , which can be effective and are sometimes milder, especially for base-sensitive substrates.[17] |
| Catalyst Precursor | Using Pd(OAc)₂ with a separate ligand. | Consider using a pre-formed palladium-ligand complex (precatalyst). These can sometimes offer higher activity and stability, leading to cleaner reactions at lower temperatures. |
Q4: How can I confirm that debromination is occurring and quantify it?
Answer: The most effective methods for identifying and quantifying the debrominated byproducts are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. You can easily distinguish the starting material (this compound, MW: 280.9 g/mol ), the mono-debrominated product (2-Bromopyridine-4-carboxylic acid, MW: 202.0 g/mol ), and the fully debrominated product (Pyridine-4-carboxylic acid, MW: 123.1 g/mol ) by their distinct masses.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum will clearly show the different pyridine species. The appearance of new signals corresponding to the C-H protons that replaced the C-Br bonds provides definitive evidence and allows for quantification through integration.
Frequently Asked Questions (FAQs)
What is the general mechanism of palladium-catalyzed debromination?
Hydrodehalogenation (debromination) is a reductive process that competes with the main cross-coupling catalytic cycle.[18] A palladium(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br complex. In the desired pathway, this complex proceeds to transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig). However, if a hydride source is present, a Pd-H species can form, which then transfers the hydride to the aryl group in a reductive elimination step, releasing the debrominated arene (Ar-H).
Which reaction conditions are generally known to promote debromination?
-
High Temperatures: Increased thermal energy can favor side reactions.
-
Prolonged Reaction Times: The longer the catalyst is active, the more opportunity for side reactions to occur.
-
Strong, Hindered Bases: Especially NaOtBu and K OtBu.[6][19]
-
Protic Solvents: Alcohols are a known source of hydrides.[8]
-
Non-Inert Atmosphere: Oxygen can degrade ligands and the catalyst, leading to alternative, non-productive pathways. Moisture is a potential hydride source.[9]
Is there a general order of reactivity for halogen loss?
Yes, the general reactivity for both desired cross-coupling and undesired hydrodehalogenation follows the trend of C-X bond strength: C-I > C-Br > C-Cl .[20][21] This means an aryl iodide is more reactive and more susceptible to both coupling and dehalogenation than an aryl bromide. Bromides are significantly more reactive than chlorides.[22][23]
Optimized Protocol to Minimize Debromination
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction with this compound, designed specifically to suppress hydrodehalogenation.
Debromination-Resistant Suzuki-Miyaura Coupling
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 2.5 equiv for mono- or di-substitution)
-
Palladium precursor: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4.5 mol%)
-
Base: K₃PO₄ (Potassium Phosphate) (3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Catalyst Addition: In a single portion, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Check for the consumption of starting material and the formation of mono-coupled, di-coupled, and any debrominated byproducts.
-
Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1N HCl to pH ~4-5 to protonate the carboxylic acid, then extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Dehalogenation - Wikipedia [en.wikipedia.org]
- 22. researchwithrutgers.com [researchwithrutgers.com]
- 23. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Efficient Coupling with 2,6-Dibromopyridine-4-carboxylic acid
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,6-dibromopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging substrate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen makes the aromatic ring electron-deficient, which can hinder the initial oxidative addition step in the catalytic cycle. This often necessitates the use of more electron-rich and bulky ligands to promote catalyst activity.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with basic reagents used in the coupling reaction. Furthermore, under certain conditions, particularly at elevated temperatures, decarboxylation of the pyridine-4-carboxylic acid moiety can occur.[2]
-
Chemoselectivity: With two reactive bromine atoms, achieving selective mono- or di-substitution requires careful control of reaction conditions.
Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?
A2: The decision to protect the carboxylic acid group is critical and depends on the specific reaction conditions and the desired outcome.
-
When to Protect: Protection is highly recommended when using strong bases (e.g., NaOtBu, LHMDS) or when the reaction requires high temperatures, as these conditions can lead to side reactions or decarboxylation.[3][4] Esterification is the most common protection strategy.[5][6]
-
When a Protecting Group Might Be Avoided: In some instances, particularly with milder bases (e.g., K₂CO₃, K₃PO₄) and lower reaction temperatures, the reaction may proceed without protection. However, this often requires careful optimization and may result in lower yields due to solubility issues of the carboxylate salt.[4] Some protecting-group-free Sonogashira couplings in aqueous media have been successfully developed.[7]
Q3: What are the recommended protecting groups for the carboxylic acid?
A3: The choice of protecting group should be guided by its stability to the coupling conditions and the ease of its removal without affecting the rest of the molecule (orthogonal protection strategy).[1][8]
| Protecting Group | Introduction Method | Cleavage Conditions | Stability/Considerations |
| Methyl Ester | Fischer esterification (MeOH, H₂SO₄) or reaction with methyl iodide and a base.[5][9] | Acid or base hydrolysis (e.g., LiOH, NaOH).[6] | Stable to most cross-coupling conditions. Cleavage is straightforward. |
| Ethyl Ester | Similar to methyl ester, using ethanol.[5] | Acid or base hydrolysis. | Generally stable and easy to remove. |
| tert-Butyl Ester | Reaction with isobutylene and catalytic acid. | Acid-catalyzed cleavage (e.g., TFA).[6] | Stable to basic and hydrogenolysis conditions, offering good orthogonality.[1] |
| Benzyl Ester | Reaction with benzyl bromide or benzyl alcohol.[9] | Hydrogenolysis (H₂, Pd/C).[6] | Cleavage is mild and orthogonal to many other protecting groups.[1] |
Section 2: Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen may be inhibiting your palladium catalyst.
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for electron-deficient pyridine substrates.[1]
-
-
Inefficient Transmetalation: The base may not be strong enough or soluble enough to facilitate the transfer of the organic group from boron to palladium.
-
Protodeboronation: The boronic acid is being quenched by a proton source (e.g., water) before it can couple.
-
Solution: Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.
-
Issue 2: Unselective Reaction (Mixture of Mono- and Di-substituted Products) in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
-
Stoichiometry of Boronic Acid: An excess of the boronic acid will favor di-substitution.
-
Solution: For mono-arylation, use a slight excess (1.0-1.2 equivalents) of the boronic acid. For di-arylation, use a larger excess (≥2.5 equivalents).
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the second coupling.
-
Solution: Monitor the reaction closely by TLC or LC-MS. For mono-substitution, aim for shorter reaction times and the lowest effective temperature.
-
Issue 3: Poor Performance in Buchwald-Hartwig Amination
Potential Causes & Solutions:
-
Ligand Choice: Standard phosphine ligands are often ineffective for this transformation with pyridine substrates.
-
Base Incompatibility: The choice of base is crucial and substrate-dependent. Strong bases like NaOtBu are common but can be problematic with sensitive functional groups.
-
Solution: Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[12]
-
-
Catalyst Poisoning: The amine coupling partner or the pyridine substrate can sometimes act as a poison to the catalyst.
-
Solution: Using bidentate ligands can sometimes mitigate this issue by creating a more stable catalytic complex.[10]
-
Issue 4: Failure of Sonogashira Coupling
Potential Causes & Solutions:
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is essential in the traditional Sonogashira reaction but can lead to alkyne homocoupling (Glaser coupling).
-
Solution: Ensure anhydrous and anaerobic conditions to minimize homocoupling. Alternatively, explore copper-free Sonogashira protocols, which are becoming more common.[13]
-
-
Base and Solvent Selection: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent.
-
Solution: Ensure the amine base is dry and of high purity.
-
-
Low Reactivity: The electron-deficient nature of the pyridine ring can make the coupling challenging.
-
Solution: Using a more reactive aryl iodide instead of a bromide can sometimes improve results.
-
Section 3: Experimental Protocols & Data
Protocol 1: Methyl Ester Protection of this compound
-
Suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) or concentrated sulfuric acid (catalytic amount).
-
Remove the ice bath and stir the mixture at reflux for 4-6 hours, or until TLC/LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Protocol 2: Selective Mono-Arylation via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2,6-dibromopyridine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (2-5 mol%), and a suitable ligand such as SPhos (4-10 mol%).
-
Add a finely ground, anhydrous base such as K₃PO₄ (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 3:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid
-
Dissolve the methyl ester product in a mixture of THF and water (e.g., 3:1).
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.
Section 4: Visualized Workflows
Decision-Making Workflow for Handling the Carboxylic Acid Group
Caption: Decision workflow for protecting the carboxylic acid group.
General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low-yielding coupling reactions.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Protecting_group [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dibromopyridine-4-carboxylic Acid
Welcome to the technical support center for 2,6-Dibromopyridine-4-carboxylic acid. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its utility is often hampered by a common yet significant hurdle: poor solubility in many standard organic solvents[1]. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome these solubility issues. We will move beyond simple solvent lists to explore the underlying chemical principles and provide robust, field-tested protocols to ensure your experimental success.
Section 1: Understanding the Root Cause of Insolubility
Before troubleshooting, it is critical to understand the inherent chemical properties of this compound that govern its solubility behavior.
FAQ 1.1: What are the key structural features of this compound that limit its solubility in organic solvents?
The solubility profile of this molecule is a delicate balance between three competing structural features:
-
The Carboxylic Acid Group (-COOH): This is the most dominant feature for solubility. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor. In the solid state, carboxylic acids often form highly stable, hydrogen-bonded dimers. A significant amount of energy is required from the solvent to break these strong intermolecular interactions, leading to low solubility in solvents that cannot effectively solvate the acid group.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can act as a hydrogen bond acceptor. The ring itself is aromatic and possesses a degree of lipophilicity.
-
The Dibromo Substituents (-Br): The two bromine atoms at the 2 and 6 positions are electronegative, contributing to the molecule's overall polarity[1]. However, they also add significant molecular weight and van der Waals volume, increasing the energy required to create a solvent cavity for the molecule.
This combination of a highly polar, acidic functional group with a bulky, halogenated aromatic ring results in a molecule that is often "unhappy" in many common organic solvents—it is not polar enough for complete aqueous solubility and too polar for many non-polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂NO₂ | [2][3] |
| Molecular Weight | ~280.90 g/mol | [2][3] |
| Physical Form | White to off-white solid | [1][2] |
| Melting Point | 184-185 °C | [2][4] |
| pKa (Predicted) | ~2.59 | [2] |
Section 2: Initial Solvent Screening and First-Response Troubleshooting
A logical, stepwise approach to solvent selection can save significant time and material.
FAQ 2.1: I'm starting a new reaction. Which organic solvents should I try first to dissolve this compound?
Begin with highly polar, aprotic solvents that are excellent at disrupting hydrogen bonds and solvating polar functional groups.
| Solvent Class | Recommended Solvents | Rationale for Use |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc) | These solvents have large dipole moments and are strong hydrogen bond acceptors. They are highly effective at breaking the carboxylic acid dimers and solvating the molecule. These are the most likely candidates for achieving good solubility at room temperature. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | These solvents can act as both hydrogen bond donors and acceptors. Solubility may be moderate but can often be improved with gentle heating. Be aware of potential side reactions (e.g., esterification) if heated strongly or in the presence of an acid catalyst. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Solubility is expected to be low to moderate. These are less polar than the above classes but can be effective in co-solvent systems or for subsequent reactions once the material is dissolved. |
| Halogenated | Dichloromethane (DCM), Chloroform | Solubility is generally poor due to the inability of these solvents to effectively solvate the carboxylic acid group. |
| Non-Polar | Toluene, Hexanes | Insoluble. These solvents cannot overcome the strong intermolecular forces of the solute. |
Expert Tip: Always start with a small-scale test (e.g., 1-2 mg of compound in 0.1 mL of solvent) before committing your bulk material.
FAQ 2.2: My compound is still not dissolving in my chosen solvent. What are the immediate next steps?
If initial attempts at room temperature fail, follow this troubleshooting workflow before moving to more advanced chemical modifications.
Caption: Initial troubleshooting workflow for physical dissolution methods.
Causality:
-
Sonication: Uses ultrasonic waves to provide energy for breaking apart solid agglomerates and disrupting solute-solute interactions, facilitating solvation.
-
Heating: Increases the kinetic energy of the system, which helps overcome the activation energy of dissolution and generally increases the solubility limit of a solid in a liquid.
-
Increasing Volume: Addresses potential saturation issues. The compound may be soluble, but you may have exceeded its solubility limit (mg/mL) in the initial volume.
Section 3: Advanced Solubilization Strategies: Chemical Modification
When physical methods are insufficient, chemical modification is the most powerful tool. These methods alter the molecule itself to favor dissolution.
FAQ 3.1: The Co-Solvent Approach: How can I use a solvent mixture to improve solubility?
Mechanism: This technique leverages a small amount of a "power" solvent (like DMSO or DMF) to do the initial work of breaking the strong solute-solute bonds, allowing a less polar "bulk" solvent (like THF or DCM) to then solvate the molecule. This is highly effective for transitioning to a less polar solvent required for a specific reaction.
-
Preparation: Place your desired amount of this compound into a vial.
-
Initial Dissolution: Add the minimum volume of a strong polar aprotic solvent (e.g., DMSO, DMF) required to fully dissolve the solid. This may be a very small volume (e.g., 50-100 µL).
-
Titration: Slowly add your desired bulk organic solvent (e.g., THF) to the solution while stirring.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.
-
Validation: It is crucial to ensure the co-solvent does not interfere with downstream chemistry. Run a small-scale control reaction if you are uncertain.
FAQ 3.2: The pH Adjustment & Salt Formation Approach: Can I improve solubility by adding a base?
Mechanism: This is the most effective and widely used strategy for solubilizing carboxylic acids[5][6]. This compound is a relatively strong acid (pKa ~2.59)[2]. By adding a base, you deprotonate the carboxylic acid to form the corresponding carboxylate salt. This salt is an ionic species and is typically orders of magnitude more soluble in polar organic solvents than its neutral, hydrogen-bonded precursor.
Caption: Equilibrium shift upon base addition to form a soluble salt.
This protocol is ideal when you need to dissolve the acid for a subsequent reaction in the same pot.
-
Suspension: Suspend this compound (1.0 eq) in your chosen reaction solvent (e.g., DMF, THF, Acetonitrile).
-
Base Addition: Add a suitable base (1.1 to 1.5 eq). The choice of base is critical:
-
For anhydrous conditions: Use an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
For reactions tolerant of water: Use an inorganic base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).
-
-
Stirring: Stir the mixture at room temperature. Dissolution of the solid into a clear solution upon forming the salt is typically observed within 15-30 minutes.
-
Reaction: Once the solution is homogeneous, you can proceed with the addition of your other reagents.
Trustworthiness Check: The visual confirmation of the solid dissolving upon addition of the base is a self-validating indicator that the desired salt formation and solubilization have occurred.
FAQ 3.3: The Derivatization Approach: When should I consider converting the carboxylic acid to an ester?
Mechanism: This is an irreversible chemical transformation, not a simple dissolution aid. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you replace the highly polar, acidic -OH group with a less polar, non-acidic -OR group. This eliminates the strong hydrogen bonding and dramatically increases solubility in a wider range of organic solvents, including ethers (THF), halogenated solvents (DCM), and even aromatic hydrocarbons (Toluene).
This approach is only suitable if the free carboxylic acid is not required for your subsequent reaction. It is often used to purify the carbon skeleton or to perform reactions on the pyridine ring before hydrolyzing the ester back to the acid at a later stage.
-
Suspension: Suspend this compound (1.0 eq) in methanol (MeOH, typically 0.1-0.2 M).
-
Catalyst: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid is methyl 2,6-dibromopyridine-4-carboxylate, which will exhibit significantly enhanced solubility in common organic solvents[7].
Section 4: Strategy Selection Guide
| Strategy | Mechanism | Best For... | Pros | Cons |
| Heating/Sonication | Physical Energy Input | Initial, simple dissolution attempts in suitable polar solvents. | Fast, simple, no chemical change. | Limited effectiveness, risk of compound degradation at high temperatures. |
| Co-Solvents | Modifying solvent properties | When a reaction requires a specific bulk solvent in which the acid is poorly soluble.[][9] | Maintains the original chemical structure; highly tunable. | The "power" co-solvent (e.g., DMSO) can interfere with some reagents (e.g., organometallics). |
| Salt Formation | Chemical deprotonation to an ionic species | Most common applications where the free acid is a reagent (e.g., amide couplings, nucleophilic substitutions).[5][6][10] | Highly effective, often results in complete dissolution; uses common lab reagents. | Introduces a base and counter-ion which may need to be removed later; may not be compatible with acid-sensitive reagents. |
| Derivatization (Ester) | Irreversible chemical modification | When the carboxylic acid functionality is not needed for the next step, or for purification purposes.[11] | Drastically improves solubility in a wide range of solvents; allows for different reaction chemistry. | Requires an additional chemical step to install and potentially another to remove; changes the molecule's reactivity. |
References
- 1. CAS 2016-99-1: this compound [cymitquimica.com]
- 2. longkechem.com [longkechem.com]
- 3. scbt.com [scbt.com]
- 4. 2016-99-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 2016-99-1 [chemicalbook.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Reaction Condition Optimization for C-N Bond Formation with 2,6-Dibromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for the successful C-N bond formation with 2,6-dibromopyridine. The inherent challenges of this substrate, including controlling selectivity and achieving high yields, are addressed with scientifically grounded and field-proven insights.
Introduction to the Challenges
The C-N cross-coupling reaction with 2,6-dibromopyridine is a cornerstone for synthesizing a wide array of functionalized pyridine derivatives used in pharmaceuticals, materials science, and organometallic chemistry.[1][2] However, the presence of two bromine atoms on the pyridine ring introduces a significant challenge: controlling the selectivity between mono- and di-substitution.[1][2] Furthermore, the electron-deficient nature of the pyridine ring and potential for catalyst inhibition can lead to low yields and undesired side reactions. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No Conversion to the Desired Product
You have set up your reaction (either Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann-type) but observe only starting material or minimal product formation.
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3][4] Oxygen can also irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[3]
-
Solution:
-
Use Bulky Ligands: For Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos.[5][6] These ligands can shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen.[4]
-
Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[4][7]
-
Use Precatalysts: Consider using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) which can provide more consistent results than generating the active catalyst in situ.[5][6][8]
-
-
-
Inappropriate Base Selection: The choice and strength of the base are critical for both catalyst turnover and preventing side reactions.
-
Solution:
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are generally effective.[5][9] However, if your substrate is base-sensitive, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring a more active catalyst system.[10]
-
For Ullmann-type Reactions: K₂CO₃ is a commonly used base for copper-catalyzed diaminations.[11][12][13]
-
-
-
Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to catalyst decomposition or side reactions.[3]
-
Solution:
-
Systematic Screening: If you suspect a temperature issue, screen a range of temperatures. For Buchwald-Hartwig reactions, temperatures between 80-120 °C are common.[10] For copper-catalyzed reactions, especially with microwave heating, temperatures can range from 118-200 °C.[11][12]
-
Monitor for Decomposition: Be aware that at higher temperatures (e.g., >110 °C), monosubstituted products can more readily convert to the disubstituted product.[1]
-
-
-
Poor Reagent Quality: Degradation of reagents, especially boronic acids in Suzuki couplings (a related reaction with similar challenges), can lead to low yields.[3] Amines should be pure, and solvents should be anhydrous.
-
Solution: Use freshly opened or purified reagents and anhydrous solvents.
-
Issue 2: Lack of Selectivity - Formation of Both Mono- and Di-substituted Products
You are targeting the monosubstituted product (2-amino-6-bromopyridine derivative) but obtain a significant amount of the disubstituted product, or vice-versa.
-
Reaction Stoichiometry and Conditions: The ratio of reactants and the reaction conditions heavily influence the product distribution.
-
Solution:
-
For Monosubstitution: Use an excess of 2,6-dibromopyridine relative to the amine. Some protocols have successfully used a 1:1 molar ratio of 2,6-dibromopyridine to the amine with KOtBu as the base to selectively produce the monosubstituted product.[14]
-
For Disubstitution: Use an excess of the amine. For example, some procedures use 3 equivalents of 2,6-dibromopyridine with a tetraamine for disubstitution.[15]
-
Microwave-Assisted Selectivity: In some microwave-assisted copper-catalyzed reactions, the inclusion of K₂CO₃ as a base was the key difference to drive the reaction towards diamination.[11][12][13]
-
-
-
Ligand Choice (Copper-Catalyzed): The ligand plays a crucial role in controlling selectivity in copper-catalyzed C-N coupling reactions.[1]
-
Temperature Control: As mentioned, higher temperatures can promote the second substitution.[1][2]
-
Solution: Carefully control the reaction temperature. For monosubstitution, it may be beneficial to run the reaction at a lower temperature (e.g., 90 °C) and monitor carefully to stop the reaction before significant disubstitution occurs.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for C-N coupling with 2,6-dibromopyridine: Palladium or Copper?
Both systems have their merits. The Buchwald-Hartwig amination (Palladium-catalyzed) is a very general and widely used method for forming C-N bonds with a broad substrate scope.[16][17] It often benefits from well-defined catalyst systems with bulky phosphine ligands.[5] The Ullmann condensation (Copper-catalyzed) is a more classical approach that can be more cost-effective and is particularly useful for certain substrates.[18][19] Recent advances, such as the use of microwave irradiation and specific ligands, have made copper-catalyzed systems more efficient and selective.[11][12] The choice often depends on the specific amine, desired selectivity, and available laboratory equipment.
Q2: What is the role of the ligand in these reactions?
In Palladium-catalyzed reactions , the ligand (typically a bulky, electron-rich phosphine) is crucial for stabilizing the active Pd(0) species, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation by the pyridine nitrogen.[4][16][20] In Copper-catalyzed reactions , ligands, such as 1,2-ethanediamine derivatives, can significantly improve both the efficiency and selectivity of the reaction.[1] They are thought to form a soluble, more reactive copper complex.
Q3: Can I run these reactions open to the air?
It is highly recommended to run these reactions under an inert atmosphere (e.g., Argon or Nitrogen).[21] The active Pd(0) catalyst in Buchwald-Hartwig aminations is sensitive to oxygen.[3] While some modern catalyst systems are more robust, excluding oxygen will generally lead to more reproducible and higher-yielding reactions.
Q4: I am using a volatile amine. What precautions should I take?
For volatile amines, it is essential to use a sealed reaction vessel, such as a pressure tube or a sealed microwave vial, to prevent the escape of the amine, especially when heating.[9][22] Some protocols have been specifically developed for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines using a palladium(II) acetate/dppp catalyst system.[9]
Q5: My reaction is sluggish. What can I do to speed it up?
If your reaction is slow, you can consider the following:
-
Increase the temperature: Within the stability limits of your catalyst and substrates.[23]
-
Increase catalyst loading: This can sometimes improve the reaction rate.[23]
-
Screen different ligands: A more active ligand may be available for your specific transformation.[23]
-
Consider microwave heating: Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[11][12]
Experimental Protocols and Data
Table 1: Comparison of Optimized Conditions for Mono- vs. Di-substitution
| Parameter | Selective Monosubstitution | Selective Disubstitution |
| Catalyst System | CuI / N,N'-dimethylethylenediamine[1] | CuI / DMPAO[11][12] |
| Base | K₃PO₄[1] | K₂CO₃[11][12][13] |
| Solvent | DMSO[1] | Water (microwave)[11][12] |
| Temperature | 90 °C[1] | 118-200 °C (microwave)[11][12] |
| Amine Equivalents | ~1.0 - 2.0[1] | Excess (e.g., 6 equiv.)[11] |
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization will be necessary for specific substrates.
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).[10]
-
Add 2,6-dibromopyridine (1.0 mmol) and the amine (1.1-1.2 mmol for monosubstitution).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).[10]
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[3]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
General Protocol for Microwave-Assisted Copper-Catalyzed Amination
-
In a microwave reaction vial, combine 2,6-dibromopyridine, the desired amine, and the copper catalyst (e.g., CuI).[24] For disubstitution, also add a base like K₂CO₃.[11][12]
-
Add degassed water as the solvent.[24]
-
Seal the vial and place it in a microwave synthesizer.
-
Heat the reaction mixture under microwave irradiation (e.g., 2-2.5 hours at a temperature between 118-200 °C, which needs to be optimized).[11][12][24]
-
After cooling, extract the product into an appropriate organic solvent.
-
Wash the organic layer with water, dry it over an anhydrous salt, and concentrate.
-
Purify the product via column chromatography.[24]
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in C-N coupling with 2,6-dibromopyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
Minimizing impurities in the large-scale synthesis of 2,6-Dibromopyridine-4-carboxylic acid
Technical Support Center: 2,6-Dibromopyridine-4-carboxylic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound. Purity of this key intermediate is paramount for downstream applications, and this document provides in-depth troubleshooting advice and validated protocols to identify, control, and minimize process-related impurities.
Section 1: Overview of Synthetic Strategy & Critical Control Points
The most common and scalable synthetic routes to this compound typically involve the transformation of precursor pyridine rings. A widely adopted strategy begins with a more readily available starting material, such as 2,6-diaminopyridine or 2,6-dichloropyridine derivatives, followed by functional group interconversions. The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate, is a cornerstone of this synthesis due to its reliability and effectiveness.[1][2]
However, each step in the synthesis presents unique challenges and potential impurity ingress points. Understanding the mechanism and kinetics of each transformation is critical for process control.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale Sandmeyer synthesis of this compound?
A1: The primary challenge is managing the stability of the intermediate aryl diazonium salt.[3] These species are notoriously unstable and can be explosive if isolated. On a large scale, maintaining a consistently low temperature (typically 0-5 °C) across the entire reactor volume during diazotization is critical to prevent premature decomposition, which leads to a host of impurities and poses a significant safety risk.
Q2: Why is copper(I) bromide (CuBr) used as the catalyst in the Sandmeyer reaction?
A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][4] Copper(I) facilitates a single-electron transfer to the diazonium salt, initiating the loss of nitrogen gas (N₂) and forming an aryl radical. This radical then reacts with the bromide from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[4] This catalytic cycle is highly efficient for generating aryl bromides.
Q3: Can I use a different halogen source, like HBr alone, without a copper catalyst?
A3: While some displacement reactions of diazonium salts can occur without a metal catalyst, they are generally less efficient and require harsher conditions for bromination. The copper(I)-catalyzed Sandmeyer reaction provides a much more controlled and higher-yielding pathway, which is essential for large-scale production economics and purity.[5]
Troubleshooting Specific Impurities
Q4: My final product is contaminated with 2-amino-6-bromopyridine-4-carboxylic acid. What is the cause?
A4: This impurity indicates an incomplete or failed Sandmeyer reaction on one of the two amino groups. The most common causes are:
-
Insufficient Diazotizing Agent: Stoichiometric control of sodium nitrite (NaNO₂) is crucial. Ensure at least two full equivalents are used. It's advisable to perform a potassium iodide-starch paper test to confirm a slight excess of nitrous acid at the end of the addition.
-
Poor Temperature Control: If the temperature rises significantly, one of the diazonium groups may decompose before the addition of the copper catalyst is complete.
-
Localized Reagent Concentration: Inadequate mixing in a large reactor can lead to "hot spots" where the NaNO₂ concentration is too low for complete diazotization of both amino groups.
Q5: HPLC-MS analysis shows an impurity with a mass corresponding to a hydroxyl group replacing one of the bromine atoms (2-bromo-6-hydroxypyridine-4-carboxylic acid). How is this formed?
A5: This phenolic impurity is a classic byproduct of diazonium salt chemistry. It arises when the diazonium salt reacts with water as a nucleophile instead of the intended bromide ion.[3] This is exacerbated by:
-
Elevated Temperatures: Higher temperatures accelerate the decomposition of the diazonium salt, increasing the likelihood of reaction with the aqueous solvent.
-
Low Bromide Concentration: If the concentration of HBr or CuBr is insufficient, water can outcompete bromide for reaction with the aryl cation/radical intermediate. Ensure a high concentration of bromide is present when the diazonium salt is formed and reacted.
Q6: I'm struggling to remove a persistent colored impurity, and my product fails the residual metals test for copper. What's the solution?
A6: Copper catalysts can form colored complexes that are difficult to remove. The solution involves both process optimization and enhanced purification:
-
Process: Use the minimum effective amount of CuBr catalyst. Excess catalyst does not improve yield and only increases the purification burden.
-
Purification: Standard recrystallization may not be sufficient. Consider an acidic wash or a wash with a chelating agent like EDTA during the workup phase to sequester copper ions into the aqueous layer. A final recrystallization from a solvent system like acetonitrile/water or ethanol/water is often effective.
Caption: Competing reaction pathways for the diazonium salt intermediate.
Section 3: Recommended Protocols & Data
Protocol 1: Large-Scale Double Sandmeyer Reaction
WARNING: This reaction involves potentially unstable diazonium salts and should only be performed by trained personnel with appropriate safety measures (blast shield, temperature monitoring with alarms).
-
Reactor Setup: Charge a jacketed glass-lined reactor with 2,6-Diaminopyridine-4-carboxylic acid (1.0 eq) and 48% aqueous hydrobromic acid (8.0 eq).
-
Cooling: Chill the reactor contents to 0-5 °C with vigorous stirring. Maintain this temperature range throughout the diazotization.
-
Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in water. Add this solution dropwise to the reactor via an addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 2-3 hours on a large scale.
-
Catalyst Addition: In a separate vessel, dissolve copper(I) bromide (0.3 eq) in 48% aqueous HBr (2.0 eq). Once the diazotization is complete (test with KI-starch paper), add the CuBr solution to the reactor, again maintaining a temperature below 10 °C.
-
Reaction: Allow the mixture to stir at low temperature for 1 hour, then slowly warm to room temperature. Vigorous off-gassing (N₂) will be observed. Continue stirring for 12-16 hours until the reaction is complete (monitor by HPLC).
-
Workup: Quench the reaction by pouring it into water. Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a dilute solution of EDTA to help remove copper.
-
Drying: Dry the crude solid under vacuum at 50-60 °C.
Protocol 2: High-Purity Recrystallization
-
Solvent Selection: Transfer the crude this compound to a clean reactor. Add acetonitrile (approx. 10-15 volumes relative to the crude product weight).
-
Dissolution: Heat the mixture to 70-80 °C with stirring until all solids dissolve.
-
Charcoal Treatment (Optional): If the solution is highly colored, cool slightly, add activated charcoal (2-5% w/w), and stir for 30 minutes before filtering hot through a pad of celite to remove the charcoal.
-
Crystallization: Cool the filtrate slowly to room temperature, then further cool to 0-5 °C and hold for at least 4 hours to maximize crystal formation.
-
Isolation: Filter the purified crystals and wash the filter cake with a small amount of cold acetonitrile.
-
Drying: Dry the final product under vacuum at 60 °C to a constant weight.
Data Summary Table
| Impurity Name | Common Cause | Recommended Control Measure |
| 2-Amino-6-bromopyridine-4-carboxylic acid | Incomplete diazotization | Strict stoichiometric control of NaNO₂, maintain T < 5 °C. |
| 2-Bromo-6-hydroxypyridine-4-carboxylic acid | Reaction of diazonium salt with water | Maintain low temperature, ensure high HBr concentration. |
| 2,6-Diaminopyridine-4-carboxylic acid | Unreacted starting material | Ensure complete diazotization and sufficient reaction time. |
| Copper Complexes | Residual catalyst | Use minimal catalyst, perform an EDTA wash during workup, and use activated charcoal. |
| 2-Bromo-6-chloropyridine-4-carboxylic acid | Contamination from alternative synthesis routes | This impurity is more common if starting from 2,6-dichloropyridine. Ensure complete halogen exchange. |
References
Validation & Comparative
A Senior Application Scientist's Guide to 2,6-Dihalopyridine-4-carboxylic Acids: A Comparative Analysis of Reactivity
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. The 2,6-dihalopyridine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, offering a rigid, heterocyclic core with three distinct functional handles for molecular elaboration. Within this class, 2,6-Dibromopyridine-4-carboxylic acid and 2,6-Dichloropyridine-4-carboxylic acid are two of the most common choices.
While structurally similar, the subtle difference in their halogen substituents—bromine versus chlorine—imparts a significant divergence in their chemical reactivity. This guide provides an in-depth, objective comparison of these two reagents, supported by mechanistic principles and experimental data, to empower chemists to make the most informed choice for their specific application.
Physicochemical and Structural Properties: The Foundation of Reactivity
At first glance, the two molecules are nearly identical. Both are solid, white to off-white powders at room temperature.[1][2][3] However, the difference in the atomic weight and electronegativity of bromine and chlorine creates foundational distinctions in their physical properties.
| Property | This compound | 2,6-Dichloropyridine-4-carboxylic acid |
| CAS Number | 2016-99-1[1] | 5398-44-7[4] |
| Molecular Formula | C₆H₃Br₂NO₂[1] | C₆H₃Cl₂NO₂[4] |
| Molecular Weight | 280.90 g/mol [1] | 192.00 g/mol [4] |
| Appearance | White to off-white solid[1][3] | Off-white to light brownish powder[2] |
| Melting Point | 184-185 °C[3] | 209-212 °C[4] |
| pKa (Predicted) | 2.59 ± 0.10[3] | Not explicitly found, but expected to be similar |
The most significant takeaway from these properties is the inherent difference in the Carbon-Halogen (C-X) bond strength. The C-Br bond is longer and weaker than the C-Cl bond. This fundamental difference is the primary driver of the observed reactivity patterns, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition to this bond is often the rate-determining step.
Comparative Reactivity in Key Synthetic Transformations
The true value of these building blocks lies in their ability to participate in reactions that build molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery. It is in these reactions that the choice between the dibromo and dichloro analogue becomes most critical.
The Underlying Principle: Oxidative Addition
Most palladium-catalyzed cross-coupling reactions begin with the oxidative addition of a low-valent palladium species (Pd(0)) into the carbon-halogen bond of the substrate. The facility of this step is directly related to the C-X bond energy. Due to the weaker C-Br bond, this compound undergoes oxidative addition more readily and under significantly milder conditions than its dichloro counterpart.
Caption: General reactivity trend in Pd-catalyzed oxidative addition.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] When comparing the two title compounds, the enhanced reactivity of the C-Br bond is a distinct advantage.
-
This compound: Typically reacts under standard Suzuki conditions. It often requires a less sophisticated catalyst system (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and lower reaction temperatures to achieve high yields. This makes it an ideal substrate for initial synthetic route scouting and for use with sensitive coupling partners.
-
2,6-Dichloropyridine-4-carboxylic acid: Due to the stronger C-Cl bond, this substrate is significantly less reactive. Achieving successful coupling often necessitates the use of more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and higher reaction temperatures. While challenging, this lower reactivity can be exploited for sequential, site-selective couplings if one chlorine atom can be differentiated from the other, although this is difficult on a symmetrical molecule.
Caption: The Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C(aryl)-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a general method for this transformation.[6][7] Again, the reactivity difference between the C-Br and C-Cl bonds dictates the required experimental conditions.
-
This compound: Readily undergoes amination with a wide range of primary and secondary amines. The reaction can often be performed at moderate temperatures (80-110 °C) with standard catalyst systems (e.g., Pd₂(dba)₃ with a ligand like BINAP or Xantphos). The higher reactivity allows for greater flexibility in choosing the amine coupling partner.
-
2,6-Dichloropyridine-4-carboxylic acid: Coupling with amines is substantially more difficult. It almost always requires a state-of-the-art catalyst system, typically involving a highly active biarylphosphine ligand (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like LiHMDS or K₃PO₄.[8] Higher temperatures are generally necessary, which can limit the functional group tolerance of the reaction.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs₂CO₃, 2.1 eq). Add the 2,6-dihalopyridine-4-carboxylic acid (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylamine product.
Strategic Application Guidance
The choice between these two reagents is not merely a matter of reactivity but a strategic decision based on the goals of the synthesis.
| Feature | This compound | 2,6-Dichloropyridine-4-carboxylic acid |
| Reactivity | High: C-Br bond is weaker, more reactive. | Low: C-Cl bond is stronger, less reactive. |
| Typical Conditions | Milder temperatures, standard catalysts. | Higher temperatures, specialized/active catalysts. |
| Best For | • Route scouting & initial trials.• Syntheses with sensitive functional groups.• Maximizing yield with less active coupling partners. | • Cost-sensitive, large-scale synthesis.• When a more robust, less reactive substrate is needed.• Potential (though challenging) for sequential coupling. |
| Primary Consideration | Versatility and ease of reaction. | Cost and stability. |
Guidance for the Bench Chemist:
-
For initial exploration and maximizing the probability of success, begin with this compound. Its higher reactivity provides a broader reaction window and is more forgiving of suboptimal conditions. It is the workhorse for discovering new derivatives.
-
Consider 2,6-Dichloropyridine-4-carboxylic acid for process development and scale-up, or when the C-X bond must survive other transformations. While it requires more optimization, the potential cost savings of using a chloro- over a bromo-compound can be substantial in industrial applications. The robustness of the C-Cl bond means it can be carried through multiple synthetic steps before being functionalized.
Conclusion
In the comparative landscape of 2,6-dihalopyridine-4-carboxylic acids, the dibromo- and dichloro- variants offer a classic trade-off between reactivity and cost/stability. This compound stands out as the more versatile and reactive building block, facilitating a broader range of cross-coupling reactions under milder conditions. Conversely, 2,6-Dichloropyridine-4-carboxylic acid presents a more robust and economical, albeit more challenging, alternative. A thorough understanding of the mechanistic principles governing their reactivity allows the discerning scientist to select the optimal reagent, streamlining synthetic pathways and accelerating the journey of discovery.
References
- 1. CAS 2016-99-1: this compound [cymitquimica.com]
- 2. 26-dichloroisonicotinic-acid-26-dichloropyridine-4-carboxylic-acid - Sarex Fine [sarex.com]
- 3. This compound CAS#: 2016-99-1 [m.chemicalbook.com]
- 4. 2,6-ジクロロピリジン-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the NMR Characterization of 2,6-Dibromopyridine-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Key Building Block
In the landscape of pharmaceutical and materials science research, substituted pyridines are indispensable scaffolds. Among these, 2,6-Dibromopyridine-4-carboxylic acid (DBPCA) serves as a crucial intermediate and a versatile building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][2] Its utility stems from the three reactive sites: the two bromine atoms poised for cross-coupling reactions and the carboxylic acid group available for amide bond formation or other modifications.
Given its role as a foundational precursor, the unambiguous confirmation of DBPCA's structure and the stringent assessment of its purity are not mere procedural formalities; they are prerequisites for the success of any subsequent synthetic step. An impurity or a misidentified isomer can lead to failed reactions, unexpected side products, and significant delays in research and development timelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of DBPCA, explains the causality behind experimental choices, and compares NMR with other common analytical techniques, offering a comprehensive framework for its definitive characterization.
Part 1: Definitive Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. By analyzing the chemical shifts, signal integrations, and multiplicities, we can piece together the molecular structure with a high degree of confidence.
Anticipating the NMR Signature of DBPCA
Before acquiring any data, a thoughtful analysis of the molecule's structure allows us to predict its spectral features. DBPCA possesses a C₂ axis of symmetry through the C4-N bond, which simplifies its expected NMR spectra significantly.
-
¹H NMR Predictions:
-
Pyridine Protons (H-3, H-5): Due to the molecule's symmetry, the two protons on the pyridine ring are chemically and magnetically equivalent. Therefore, they should appear as a single resonance—a singlet. The powerful electron-withdrawing effects of the flanking bromine atoms, the nitrogen atom, and the carboxylic acid group will deshield these protons, shifting their resonance significantly downfield in the aromatic region.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and participates in hydrogen bonding. It is expected to appear as a broad singlet at a very low field, typically above 10 ppm.[3][4][5] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.
-
-
¹³C NMR Predictions:
-
Symmetry dictates that we should observe only four distinct carbon signals.
-
Carboxyl Carbon (C=O): This carbonyl carbon will be the most downfield signal, typically found in the 165-185 ppm range.[5][6][7]
-
Brominated Carbons (C-2, C-6): These two carbons are equivalent. The direct attachment to the electronegative bromine and nitrogen atoms will place their signal in the aromatic region, typically downfield.
-
Protonated Carbons (C-3, C-5): These equivalent carbons will also resonate in the aromatic region.
-
Carboxylic Acid-bearing Carbon (C-4): This quaternary carbon's chemical shift will be influenced by the attached carboxyl group.
-
Experimental Data and Interpretation
The following table summarizes the expected and commonly observed NMR data for this compound, typically acquired in a solvent like DMSO-d₆, which is ideal for dissolving carboxylic acids and observing the exchangeable -COOH proton.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| ¹H | H-3, H-5 | ~8.1 - 8.3 | Singlet (s) | 2H | Equivalent aromatic protons, deshielded by adjacent Br, N, and COOH groups. |
| -COOH | >13 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to exchange and H-bonding. | |
| ¹³C | C=O | ~165 | Singlet | - | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[5][6][7] |
| C-4 | ~148 - 152 | Singlet | - | Quaternary carbon attached to the carboxyl group. | |
| C-2, C-6 | ~140 - 144 | Singlet | - | Equivalent carbons bonded to bromine, significantly deshielded. | |
| C-3, C-5 | ~128 - 132 | Singlet | - | Equivalent protonated aromatic carbons. |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument frequency. The data presented is a consensus based on spectral data of analogous compounds.[8]
The simplicity of the resulting spectra is a powerful confirmation of the molecule's symmetrical 2,6-dibromo-4-carboxylic acid structure. The appearance of a single aromatic proton signal with an integration of 2H and only four carbon signals is a definitive fingerprint.
Part 2: A Validated Protocol for High-Quality NMR Data Acquisition
The quality of NMR data is paramount for accurate interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability. The key causal factor in this protocol is the choice of solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected over chloroform-d (CDCl₃) because it is a superior solvent for polar compounds like carboxylic acids and its ability to form hydrogen bonds slows down the exchange rate of the acidic proton, making the -COOH signal more reliably observable.[9]
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently warm and vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Spectrometer Setup (400 MHz or higher):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp signals and high resolution. The half-height linewidth of the residual solvent peak (DMSO-d₅) should be minimized (<1 Hz).
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Program: Use a standard 30° or 90° pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width of at least 16 ppm to ensure the broad carboxylic acid proton signal (~13-14 ppm) and the aromatic signals are captured.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 5 seconds. This is longer than the standard 1-2 seconds and is crucial for accurate integration, ensuring all protons, especially the slowly relaxing quaternary-adjacent aromatic protons, have fully relaxed before the next pulse.
-
-
¹³C{¹H} NMR Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled experiment with a 30° pulse angle (e.g., zgpg30).
-
Spectral Width: Set a spectral width of ~220-240 ppm.
-
Number of Scans: Acquire a significantly higher number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance and is inherently less sensitive than ¹H.
-
Relaxation Delay (d1): A delay of 2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) to a frequency-domain signal (the spectrum).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm for ¹H NMR and the DMSO-d₆ septet to δ 39.52 ppm for ¹³C NMR.
-
Workflow Visualization
Caption: A validated workflow for acquiring high-quality NMR spectra of DBPCA.
Part 3: Comparative Analysis with Alternative Techniques
While NMR is the most powerful tool for unambiguous structural determination, a multi-technique approach provides the most robust and comprehensive characterization package, especially in regulated environments like drug development. Each technique offers complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, molecular structure, isomer differentiation, quantitative purity assessment (qNMR). | Unambiguous structure determination of soluble compounds; provides a holistic view of the sample. | Lower sensitivity compared to MS; requires relatively pure sample (>90%) for simple interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Extremely high sensitivity (picogram to femtogram); confirms molecular formula (C₆H₃Br₂NO₂ = 280.90 g/mol ).[1] | Cannot distinguish between isomers (e.g., 2,5-dibromo isomer); provides no information on atomic connectivity. |
| FTIR Spectroscopy | Presence of key functional groups. | Fast, inexpensive, non-destructive; confirms presence of -COOH (broad O-H: ~2500-3300 cm⁻¹, C=O: ~1700 cm⁻¹) and aromatic ring.[5][10][11] | Provides very limited structural detail; cannot confirm substitution pattern. |
| HPLC-UV | Purity assessment, quantification of impurities. | High-resolution separation technique, excellent for determining purity and quantifying known/unknown impurities.[12][13][14] | Provides no structural information on its own; requires reference standards for absolute quantification. |
Decision Logic for Analytical Technique Selection
The choice of analytical technique is driven by the question being asked. Answering "What is it?" requires different tools than "How pure is it?".
Caption: Logical workflow for selecting the appropriate analytical technique.
Conclusion
For the definitive characterization of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable primary technique . Its ability to provide an unambiguous, atom-by-atom map of the molecular structure is unparalleled by other methods. The characteristic simplicity of its ¹H and ¹³C NMR spectra—a single aromatic proton resonance and four distinct carbon signals—serves as a unique fingerprint, confirming both the identity and the correct isomeric form of the compound.
While NMR excels at structural elucidation, a comprehensive quality control strategy should incorporate orthogonal techniques. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, and High-Performance Liquid Chromatography (HPLC) is the superior method for quantifying purity and detecting trace-level impurities. By integrating these techniques, researchers and drug development professionals can proceed with absolute confidence in the quality of this critical synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 2016-99-1 [chemicalbook.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
Analytical methods for determining the purity of 2,6-Dibromopyridine-4-carboxylic acid
An In-Depth Comparative Guide to Purity Determination of 2,6-Dibromopyridine-4-carboxylic Acid
The precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is the bedrock of modern drug development and chemical research. For a molecule such as this compound, a versatile building block in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint but a critical determinant of reaction yield, downstream product integrity, and ultimately, biological efficacy and safety. The presence of even minor impurities—such as starting materials, isomers, or degradation products—can have profound and often unpredictable consequences.
This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into creating self-validating systems for robust and reliable purity assessment. The discussion is grounded in established analytical principles, comparing High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA) to equip researchers with the expertise to select the most appropriate method for their specific needs.
HPLC is the dominant technique in the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and ability to separate the main compound from its potential impurities.[1] The core principle is the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent). For a polar, ionizable compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic nature, which provides effective retention for the moderately polar pyridine ring structure.
-
Mobile Phase: A gradient elution using acetonitrile and water is typical. Crucially, an acid modifier like phosphoric acid or formic acid is added to the aqueous phase. This suppresses the ionization of the carboxylic acid group (COOH -> COO⁻), ensuring a single, un-ionized form of the analyte interacts with the column. This single form results in sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set to a wavelength of approximately 255 nm provides excellent sensitivity and selectivity for the analyte and related aromatic impurities.
Experimental Protocol: RP-HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Diluent: A 50:50 mixture of Mobile Phase A and B.
-
Standard Solution (for reference): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 255 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Diagram```dot
Caption: qNMR workflow for absolute purity determination.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. [2]This provides the empirical formula of the bulk material. For a new compound, it serves as a fundamental check of its atomic composition. For a known compound like this compound (C₆H₃Br₂NO₂), it acts as a confirmation of purity.
Causality of Method Design: The trustworthiness of this method relies on a simple comparison. The experimentally determined weight percentages of C, H, and N are compared against the theoretically calculated values for the pure compound. A close match validates the elemental integrity of the bulk sample. Most chemistry journals and regulatory bodies consider a deviation of ±0.4% from the calculated values to be acceptable evidence of purity. [3][4] Theoretical Composition (C₆H₃Br₂NO₂):
-
Carbon (C): (6 * 12.011) / 280.90 * 100 = 25.66%
-
Hydrogen (H): (3 * 1.008) / 280.90 * 100 = 1.08%
-
Nitrogen (N): (1 * 14.007) / 280.90 * 100 = 4.99%
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove residual solvents, which contain C and H and would skew the results.
-
Accurately weigh ~2 mg of the sample into a tin capsule.
-
-
Instrumental Analysis (CHNS Analyzer):
-
The sample is combusted at a high temperature (~1000 °C) in the presence of oxygen.
-
This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies the amount of each gas relative to a known standard.
-
-
Data Analysis:
-
The instrument software calculates the weight percentage of C, H, and N.
-
Compare the experimental values to the theoretical values. The difference should be ≤ 0.4% for each element.
-
Elemental Analysis Workflow Diagram
References
A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Dibromopyridine-4-carboxylic Acid Metal Complexes
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational design in catalysis, materials science, and medicinal chemistry. The pyridine-4-carboxylic acid scaffold is a versatile building block, and its functionalization allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide provides an in-depth technical comparison of the anticipated X-ray crystallographic features of metal complexes derived from 2,6-Dibromopyridine-4-carboxylic acid against well-characterized analogs, supported by experimental data from related structures.
Introduction: The Significance of Substituent Effects in Crystal Engineering
The precise arrangement of atoms in a crystal lattice dictates the material's bulk properties. In the realm of coordination chemistry, the choice of ligand is the primary determinant of the resulting metal complex's geometry and, consequently, its crystal packing. The ligand this compound presents a particularly interesting case. The pyridine nitrogen and the carboxylate group provide primary coordination sites, while the bromine atoms at the 2 and 6 positions introduce significant steric hindrance and the potential for influential secondary interactions, such as halogen bonding.
This guide will explore the synthesis and crystallographic analysis of metal complexes of this compound, using pyridine-2,6-dicarboxylic acid and other halogenated pyridine derivatives as comparative benchmarks. We will delve into the causality behind experimental choices and provide self-validating protocols for the synthesis and structural determination of these compounds.
Synthesis of Metal Complexes: A Generalized Approach
The synthesis of metal complexes with pyridine-carboxylic acid ligands is typically achieved through the reaction of a suitable metal salt with the ligand in a polar solvent.[1] The choice of solvent, temperature, and stoichiometry can significantly influence the final product.
Experimental Protocol: Synthesis of a [M(2,6-Br₂-py-4-COO)₂(H₂O)ₓ] Complex
Materials:
-
Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)
-
Ethanol/Water solvent mixture
-
Triethylamine (or other suitable base)
Procedure:
-
Ligand Dissolution: Suspend this compound (2 mmol) in a 1:1 ethanol/water mixture (40 mL).
-
Deprotonation: Add triethylamine dropwise while stirring until the ligand fully dissolves, indicating the formation of the carboxylate salt. The use of a base is crucial for deprotonation of the carboxylic acid, facilitating coordination to the metal center.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in water (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution. Stir the resulting mixture at 60°C for 4 hours. The elevated temperature provides the necessary activation energy for ligand exchange and complex formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent over several days. If a precipitate forms, it can be filtered, washed with water and ethanol, and recrystallized.
Comparative X-ray Crystallographic Analysis
While no specific crystal structures of metal complexes with this compound are readily available in the searched literature, we can predict their structural features and compare them with known analogs.
Coordination Environment of the Metal Center
The coordination geometry around the metal center is dictated by the nature of the metal ion and the ligand. Pyridine-dicarboxylic acids are known to act as versatile ligands, coordinating through the pyridine nitrogen and one or both carboxylate oxygens.
-
This compound: This ligand is expected to act as a bidentate N,O-donor, forming a chelate ring with the metal center. The carboxylate group can coordinate in a monodentate or bridging fashion, potentially leading to the formation of dimeric or polymeric structures.
-
Pyridine-2,6-dicarboxylic acid (pdc): In contrast, pdc often acts as a tridentate N,O,O-donor, leading to highly stable, often monomeric, complexes with distorted octahedral geometries.[4][5] For example, in the complex [Sm(pdc)₂(H₂O)₃]⁻, the samarium ion is nine-coordinate, surrounded by two tridentate pdc ligands and three water molecules.[4]
The Influence of Halogen Substituents on Crystal Packing
A key feature of this compound is the presence of two bromine atoms. These bulky substituents will sterically influence the packing of the complexes in the crystal lattice. More importantly, they can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom and a Lewis base.
-
Halogen Bonding: The strength of halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl).[6] In the solid state, these interactions can be as strong as conventional hydrogen bonds and can play a crucial role in directing the supramolecular assembly. It is anticipated that the bromine atoms in the title complexes will form Br···O or Br···N interactions with adjacent molecules, influencing the overall crystal architecture.[7][8] This can lead to the formation of chains, sheets, or 3D networks.
Comparative Crystallographic Data
The following table provides a comparison of expected crystallographic parameters for a hypothetical Co(II) complex of this compound with a known Co(II) complex of pyridine-2,6-dicarboxylic acid.[5]
| Parameter | Hypothetical [Co(2,6-Br₂-py-4-COO)₂(H₂O)₂] | [Co₂(pdc)₂(H₂O)₇]·H₂O[5] |
| Crystal System | Monoclinic (Predicted) | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/c |
| Coordination Geometry | Distorted Octahedral | Hexa-coordinated |
| Key Bond Lengths (Å) | Co-N: ~2.1-2.2, Co-O: ~2.0-2.1 | Co-N: 2.13-2.15, Co-O: 2.05-2.25 |
| Key Supramolecular Interactions | Hydrogen Bonding (O-H···O), Halogen Bonding (Br···O) | Hydrogen Bonding (O-H···O) |
Single-Crystal X-ray Diffraction Protocol
The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarized light microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Conclusion and Future Outlook
The X-ray crystallographic analysis of metal complexes of this compound is a promising area of research. Based on the extensive literature on related pyridine-carboxylate ligands, it is anticipated that these complexes will exhibit interesting coordination geometries and crystal packing, largely influenced by the steric and electronic effects of the bromine substituents. The potential for halogen bonding to direct the supramolecular architecture makes these compounds excellent targets for crystal engineering studies.
The protocols and comparative analysis presented in this guide provide a solid foundation for researchers venturing into this area. Future work should focus on the synthesis and crystallographic characterization of a series of metal complexes with this ligand to systematically investigate the role of the metal ion and the interplay between hydrogen and halogen bonding in determining the final solid-state structure. Such studies will undoubtedly contribute to a deeper understanding of crystal design principles and the development of new functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | 2016-99-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-DIBROMOPYRIDINE-4-CARBOXAMIDE | CAS 2464-63-3 [matrix-fine-chemicals.com]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
- 8. Synthesis and crystal structure of three mixed-ligand silver(I) complexes constructed from 1,2-Di(4-pyridyl)ethylene an… [ouci.dntb.gov.ua]
Mass spectrometry analysis of 2,6-Dibromopyridine-4-carboxylic acid and its products
An In-Depth Guide to the Mass Spectrometry Analysis of 2,6-Dibromopyridine-4-carboxylic Acid and Its Synthetic Derivatives
A Senior Application Scientist's Perspective
For professionals engaged in the intricate world of drug discovery and development, the unambiguous characterization of molecular entities is not merely a procedural step but the very bedrock of innovation. This compound is a pivotal building block, valued for its synthetic versatility. However, its halogenated, heterocyclic nature presents unique challenges and opportunities in mass spectrometric analysis. This guide offers a comprehensive, field-tested comparison of analytical strategies, moving beyond simple protocols to explain the fundamental causality behind our experimental choices. Our goal is to empower you to generate data that is not only accurate but also deeply insightful.
The Analyte's Identity: A Molecular Profile
Understanding the inherent chemical properties of this compound is the first step toward developing a robust analytical method. Its structure dictates its behavior in the mass spectrometer.
Key Structural Features & Mass Spectrometric Implications:
-
Formula & Molecular Weight : With a formula of C₆H₃Br₂NO₂, the monoisotopic mass is approximately 278.85 Da, while the average molecular weight is 280.90 g/mol .[1][2]
-
The Dibromo Isotopic Signature : The presence of two bromine atoms is a powerful diagnostic feature. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion: an "M" peak, an "M+2" peak of roughly double the intensity, and an "M+4" peak of similar intensity to the M peak (a 1:2:1 ratio). This signature is an unmistakable confirmation of a dibrominated compound.[3]
-
The Carboxylic Acid Group : This acidic moiety readily loses a proton.[1] This makes negative-ion electrospray ionization (ESI) an exceptionally effective technique, as it will easily form a stable [M-H]⁻ ion.[4][5][6]
-
The Pyridine Nitrogen : The nitrogen atom in the pyridine ring provides a site for protonation, enabling analysis in positive-ion mode to form an [M+H]⁺ ion. This is particularly useful for derivatives where the carboxylic acid group has been modified (e.g., esters or amides).[7][8]
Ionization Strategy: A Comparative Analysis
The selection of an ionization source is the most critical decision in the analytical workflow. For a polar, functionalized molecule like this compound, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for this compound & Products | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A "soft" ionization method that generates ions from a liquid phase by creating a fine, charged aerosol.[9] | Excellent. The molecule's inherent polarity and acidic/basic sites make it ideal for ESI. It is the preferred method for both the parent acid and its polar derivatives. | High sensitivity for polar and ionic compounds; easily coupled with liquid chromatography (LC); minimal in-source fragmentation when optimized. | Can be susceptible to ion suppression from matrix components; less effective for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that ionize the analyte via proton transfer or charge exchange. | Situational. May be useful for less polar derivatives that are not amenable to ESI. However, its thermal nature can potentially cause degradation of the parent acid. | Tolerant of higher LC flow rates and a wider range of solvents; effective for moderately polar to non-polar compounds. | Generally less sensitive than ESI for highly polar molecules like the parent acid; can induce more fragmentation. |
Senior Scientist's Recommendation: Begin all analyses with Electrospray Ionization (ESI) . For the parent acid, negative ion mode (ESI-) will provide the highest sensitivity and a clean [M-H]⁻ signal. For common derivatives such as amides and esters, positive ion mode (ESI+) is superior due to the facile protonation of the pyridine nitrogen.
The Analytical Workflow: A Self-Validating Protocol
A robust analytical method must be logical and self-verifying. The following workflow outlines a systematic approach from sample preparation to final data interpretation, incorporating critical decision points to ensure data integrity.
Caption: Logical workflow for the LC-MS analysis of this compound and its products.
Detailed Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
For ESI- analysis, use a mobile phase containing a basic additive like 0.1% ammonium hydroxide.
-
For ESI+ analysis, use a mobile phase containing an acidic additive like 0.1% formic acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (for ESI+) or 0.1% Ammonium Hydroxide in Water (for ESI-).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for ESI+) or Acetonitrile (for ESI-).
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Capillary Voltage: 3.8 kV (ESI+), -3.2 kV (ESI-).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr at 400 °C.
-
Acquisition Range: m/z 100-600.
-
Collision Gas: Argon.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted analysis on the molecular ions of interest.
-
Interpreting the Data: From Spectra to Structure
Parent Compound: this compound
-
Expected Ion (ESI-): The deprotonated molecule, [M-H]⁻, will be the base peak. The isotopic cluster will appear at m/z 278, 280, and 282 in a ~1:2:1 ratio.
-
Fragmentation Analysis (MS/MS): The primary and most diagnostic fragmentation of the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂), a characteristic behavior of deprotonated carboxylic acids.[10][11] This results in a fragment ion with a loss of 44 Da.
References
- 1. CAS 2016-99-1: this compound [cymitquimica.com]
- 2. This compound | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid: A Novel Two-Step Route from 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a valuable building block in medicinal chemistry and materials science.[1] Its rigid, functionalized pyridine core makes it an important intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest.
This guide provides a comprehensive comparison of a novel, high-yield synthetic route to this compound with several traditional methods. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present supporting data to allow for an objective evaluation of each method's performance.
A Novel, Efficient Two-Step Synthesis from 2,6-Dibromopyridine
A modern and highly efficient approach to this compound involves a two-step process starting from the readily available 2,6-dibromopyridine. This route is characterized by its mild reaction conditions and high overall yield.
Step 1: Synthesis of 2,6-Dibromo-4-cyanopyridine
The first step is the direct cyanation of 2,6-dibromopyridine. This transformation can be achieved using a variety of methods, with modern approaches favoring palladium-catalyzed cross-coupling reactions for their high efficiency and functional group tolerance.
Step 2: Hydrolysis of 2,6-Dibromo-4-cyanopyridine
The second step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the electron-deficient pyridine ring under harsh acidic conditions.
Visualizing the New Synthetic Pathway
Caption: A novel two-step synthesis of this compound.
Comparative Analysis of Synthetic Routes
To validate the efficiency of the new synthetic route, we compare it with three traditional methods for synthesizing pyridine carboxylic acids.
| Synthetic Route | Starting Material | Key Transformation | Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages |
| New Route | 2,6-Dibromopyridine | Cyanation followed by Hydrolysis | 1. Pd catalyst, cyanide source2. NaOH, H₂O, reflux | >85 (overall) | High yield, mild conditions, readily available starting material. | Requires a palladium catalyst. |
| Traditional Route 1 | 2,6-Dibromo-4-methylpyridine | Oxidation | KMnO₄, heat[2] | Variable, often moderate to low | Readily available oxidant. | Harsh conditions, potential for over-oxidation and low yields, formation of MnO₂ waste. |
| Traditional Route 2 | 2,6-Dibromopyridine | Grignard Reaction & Carboxylation | 1. Mg, THF2. CO₂ (dry ice)3. H₃O⁺[3] | Moderate | Direct introduction of the carboxylic acid group. | Formation of the Grignard reagent can be challenging; potential for side reactions and low yields.[3] |
| Traditional Route 3 | 4-Amino-2,6-dibromopyridine | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄2. CuCN3. Hydrolysis | Moderate | Well-established reaction for introducing cyano groups. | Requires the synthesis of the starting amine; use of toxic cyanide salts. |
Experimental Protocols
New Synthetic Route: Hydrolysis of 2,6-Dibromo-4-cyanopyridine
This protocol is based on established methods for the hydrolysis of cyanopyridines.[4]
Materials:
-
2,6-Dibromo-4-cyanopyridine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,6-dibromo-4-cyanopyridine (10.0 g, 38.2 mmol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (4.58 g, 114.6 mmol) in deionized water (50 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the hydrolysis of 2,6-dibromo-4-cyanopyridine.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry: Provides the molecular weight of the compound.
-
Melting Point: A sharp melting point indicates high purity.
¹H NMR Data (Reference): A published ¹H NMR spectrum for this compound is available for comparison.[5]
Conclusion
The validation of a new synthetic route for this compound demonstrates a significant improvement over traditional methods. The two-step synthesis starting from 2,6-dibromopyridine offers a higher overall yield, milder reaction conditions, and utilizes readily available starting materials. While traditional methods such as oxidation, Grignard reactions, and the Sandmeyer reaction are viable, they often suffer from lower yields, harsh conditions, and the generation of significant waste. For researchers and professionals in drug development, this new route provides a more efficient and scalable method for the production of this valuable building block.
References
- 1. scbt.com [scbt.com]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 2,6-Dibromopyridine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Dibromopyridine-4-carboxylic acid (CAS No. 2016-99-1), moving beyond mere compliance to foster a culture of safety and operational excellence. Here, we will delve into the causality behind each procedural step, grounding our recommendations in authoritative sources and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound, also known as 2,6-dibromoisonicotinic acid, presents several key risks that inform every aspect of its handling and disposal.[1][2]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.
Hazard Summary Table
| Hazard Statement | GHS Classification | Description | Source |
| H315 | Skin Irritation Category 2 | Causes skin irritation. | [1] |
| H319 | Eye Irritation Category 2A | Causes serious eye irritation. | [1] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
Pre-Disposal Operations: Segregation and Waste Classification
Proper disposal begins long before the waste leaves the laboratory. The following steps are critical for ensuring a safe and compliant waste stream.
Step 1: Initial Waste Classification
As a generator of chemical waste, your institution is responsible for determining if it is classified as hazardous.[1][3] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
This compound is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and specific disposal requirements apply.[5][6] While this specific compound may not be explicitly listed by name, its chemical class as a halogenated pyridine derivative warrants its treatment as a hazardous waste.
Step 2: Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially dangerous reactions and ensures that waste is disposed of in the most environmentally sound manner.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1] Co-mingling this compound with oxidizers can lead to vigorous and potentially hazardous reactions. Therefore, it must be collected in a dedicated waste container, separate from oxidizing waste streams.
-
Waste Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date
-
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Personal Protective Equipment (PPE) Requirements
Before handling the waste, ensure you are wearing the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound.
-
Don Appropriate PPE: As outlined above, proper personal protective equipment is the first line of defense against exposure.
-
Prepare a Labeled Hazardous Waste Container: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is properly labeled.
-
Carefully Transfer Waste: Whether in solid form or dissolved in a solvent, carefully transfer the waste into the designated container. Avoid creating dust if handling the solid.[1] If dissolved in a solvent, the solvent itself may have its own hazardous waste classification that must be considered.
-
Securely Close the Container: Ensure the container is tightly sealed to prevent leaks or spills.
-
Store in a Designated Hazardous Waste Accumulation Area: This area should be well-ventilated, away from incompatible materials, and secure.[1]
-
Arrange for Pickup by a Licensed Waste Disposal Vendor: The final step is to have the waste transported and disposed of by a licensed and reputable hazardous waste disposal company. They will have the expertise and facilities to handle halogenated organic compounds in an environmentally responsible manner.
Approved Disposal Methodologies
For halogenated organic compounds like this compound, the preferred method of disposal is high-temperature incineration.[5]
-
Incineration: This process destroys the organic molecule, converting it into less harmful substances. During combustion, hazardous decomposition products such as carbon oxides, hydrogen bromide, and nitrogen oxides can be generated.[1][3] Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to capture these byproducts, preventing their release into the atmosphere.
It is crucial to note that land disposal of halogenated organic compounds is heavily restricted by the EPA.[5]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet.
References
A Comprehensive Guide to the Safe Handling of 2,6-Dibromopyridine-4-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of specialized chemical reagents, such as 2,6-Dibromopyridine-4-carboxylic acid, demands a meticulous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound (CAS No. 2016-99-1) is a compound that requires careful handling due to its potential health hazards.[1][2] Based on available safety data, this chemical is classified as an irritant.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The causality behind these hazards lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and proteins, leading to an inflammatory response. Therefore, preventing direct contact is the cornerstone of its safe handling.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the laboratory environment itself must be engineered for safety.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3][4] For all procedures involving the transfer of the solid or the handling of its solutions, a certified chemical fume hood is mandatory to prevent the inhalation of any dust or aerosols.[4]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the workstation.[5][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The appropriate selection and use of PPE are critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[3][4] Always inspect gloves for any signs of degradation or perforation before use.[7] |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and dust.[3][4][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Fully-buttoned laboratory coat | A lab coat made of a suitable chemical-resistant material protects the skin on the arms and torso from accidental contact.[3][4][5] |
| Respiratory | NIOSH-approved respirator (if necessary) | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10] |
Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures experimental reproducibility.
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula to handle the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a glove bag for added containment.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Post-Handling:
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[11] Seek immediate medical attention.[11] |
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1] The storage area should be locked.[1]
-
Disposal: Dispose of unused material and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[1] All waste must be handled as hazardous and disposed of in accordance with local, state, and federal regulations.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound. A steadfast commitment to safety is not just a regulatory requirement; it is a hallmark of scientific excellence.
References
- 1. aksci.com [aksci.com]
- 2. scbt.com [scbt.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
